Technical Documentation Center

2-hydroxy-N-(1-phenylethyl)benzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-hydroxy-N-(1-phenylethyl)benzamide
  • CAS: 101090-00-0

Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic Profiling of 2-Hydroxy-N-(1-phenylethyl)benzamide: NMR, IR, and MS Elucidation

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of unambiguously characterizing chiral aromatic amides. 2-Hydroxy-N-(1-phenylethyl)benzamide (also known as N-(1-phenylethyl)salic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of unambiguously characterizing chiral aromatic amides. 2-Hydroxy-N-(1-phenylethyl)benzamide (also known as N-(1-phenylethyl)salicylamide) is a structurally fascinating molecule. It features a chiral center adjacent to the amide nitrogen and a salicylamide core governed by strong intramolecular forces. This whitepaper provides an in-depth, self-validating technical guide to the spectroscopic elucidation of this compound using Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR). The methodologies detailed herein are designed not just to yield data, but to explain the physical chemistry and causality behind the observed phenomena.

Structural Dynamics: The Role of RAHB

The spectroscopic behavior of 2-hydroxy-N-(1-phenylethyl)benzamide is heavily dictated by Resonance Assisted Hydrogen Bonding (RAHB) . The phenolic hydroxyl group at the ortho position forms a robust intramolecular hydrogen bond with the adjacent amide carbonyl oxygen. This pseudo-six-membered ring configuration locks the conformation of the aromatic core, drawing electron density through the π-conjugated system. As documented in authoritative1[1], RAHB significantly deshields the involved proton (shifting it downfield in NMR) and weakens the C=O bond (lowering its stretching frequency in IR). Furthermore, the chiral 1-phenylethylamine moiety—often utilized in the design of chiral solvating agents like Kagan's amide[2]—introduces distinct spin-spin coupling networks that must be carefully resolved.

Mass Spectrometry (MS): Fragmentation Causality

In positive Electrospray Ionization (ESI+), the basic amide nitrogen readily accepts a proton, yielding a robust pseudo-molecular ion [M+H]+ at m/z 242.1. When subjected to Collision-Induced Dissociation (CID), the molecule fractures predictably at its weakest point: the amide C–N bond.

Quantitative MS Data
Ion Typem/z (Observed)FormulaStructural Assignment
[M+H]+ 242.118 C15​H16​NO2+​ Intact protonated molecule
Fragment 1 121.028 C7​H5​O2+​ Salicyloyl cation (Acylium ion)
Fragment 2 105.070 C8​H9+​ 1-Phenylethyl cation (Resonance stabilized)
Fragment 3 93.033 C6​H5​O+ Phenol cation (Loss of CO from Fragment 1)
Self-Validating LC-MS/MS Protocol
  • System Suitability (Validation): Prior to sample injection, infuse a 1 µg/mL reserpine standard. Verify that the mass accuracy is < 5 ppm and the signal-to-noise ratio exceeds 100:1. This validates detector sensitivity and quadrupole calibration.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol (MeOH) to ensure complete ionization. Dilute to 1 µg/mL using 0.1% Formic Acid in Water/MeOH (50:50). Causality: Formic acid provides the abundant protons necessary to drive ESI+ efficiency.

  • Ionization Parameters: Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • CID Optimization: Ramp the collision energy from 10 eV to 40 eV using Argon as the collision gas. Causality: A ramped energy profile ensures the capture of both the primary amide cleavage (yielding m/z 121 and 105) and secondary neutral losses (loss of CO yielding m/z 93).

MS_Pathway M [M+H]+ m/z 242.1 2-Hydroxy-N-(1-phenylethyl)benzamide F1 m/z 121.0 Salicyloyl Cation M->F1 Amide Cleavage (Charge on Acyl) F2 m/z 105.1 1-Phenylethyl Cation M->F2 Amide Cleavage (Charge on Alkyl) F3 m/z 93.0 Phenol Cation F1->F3 Loss of CO (-28 Da)

Figure 1. ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Infrared (IR) Spectroscopy: Vibrational Signatures

The IR spectrum of this compound is a textbook example of RAHB effects. Unlike free secondary amides where the Amide I (C=O stretch) band appears around 1650 cm⁻¹, the intramolecular hydrogen bond from the phenolic OH pulls electron density away from the carbonyl double bond, shifting it to a lower frequency.

Quantitative IR Data
Wavenumber (cm⁻¹)IntensityVibrational ModeCausality / Note
~3350Medium, SharpN–H StretchSecondary amide N-H stretching
~3000 - 3150Broad, WeakO–H StretchBroadened and shifted down due to strong RAHB
1635StrongC=O Stretch (Amide I)Lowered frequency due to H-bond acceptance
1590, 1495StrongC=C Aromatic StretchAromatic ring skeletal vibrations
1540StrongN–H Bend (Amide II)Coupled with C-N stretching
1250StrongC–O StretchPhenolic C-O bond
Self-Validating ATR-FTIR Protocol
  • Background Validation: Collect a background spectrum of the empty diamond crystal (32 scans, 4 cm⁻¹ resolution). Validation Check: The baseline must be flat at 4000 cm⁻¹, confirming the successful subtraction of ambient CO₂ and water vapor.

  • Sample Application: Place 2-3 mg of the neat solid directly onto the Attenuated Total Reflectance (ATR) diamond crystal.

  • Causality of Technique: Why ATR instead of a KBr pellet? KBr is highly hygroscopic. Absorbed moisture creates a massive, broad O-H band around 3400 cm⁻¹ that masks the critical, naturally shifted RAHB O-H stretch of the sample. Furthermore, the high pressure used to press KBr pellets can induce solid-state polymorphism or disrupt delicate intramolecular hydrogen bonds. ATR preserves the native crystalline state.

  • Acquisition: Apply optimal pressure using the anvil and acquire 32 scans.

Nuclear Magnetic Resonance (NMR): Spin-System Elucidation

NMR provides the definitive map of the molecule's connectivity. The 3[3] reveals highly specific chemical shifts for the chiral side chain.

Quantitative NMR Data (400 MHz, CDCl₃)
NucleusShift (ppm)Multiplicity & J-CouplingIntegrationAssignment
¹H 12.20Singlet (s)1HPhenolic OH (Deshielded by RAHB)
¹H 7.43Doublet of doublets (dd, J=8.0, 1.5 Hz)1HSalicyl Ar-H6
¹H 7.38 - 7.25Multiplet (m)6HPhenyl Ar-H (5H) + Salicyl Ar-H4 (1H)
¹H 6.98Doublet of doublets (dd, J=8.0, 1.0 Hz)1HSalicyl Ar-H3
¹H 6.85Triple doublet (td, J=8.0, 1.0 Hz)1HSalicyl Ar-H5
¹H 6.50Broad doublet (br d, J=7.5 Hz)1HAmide NH
¹H 5.30Doublet of quartets (dq, J=7.5, 6.8 Hz)1HChiral Methine (CH)
¹H 1.60Doublet (d, J=6.8 Hz)3HMethyl (CH₃)
¹³C 169.5--Amide Carbonyl (C=O)
¹³C 161.2--Salicyl Ar-C2 (C-OH)
¹³C 49.5--Chiral Methine (CH)
¹³C 21.8--Methyl (CH₃)
Self-Validating NMR Protocol
  • Solvent Causality: Dissolve 15 mg of the compound in 0.6 mL of Deuterated Chloroform (CDCl₃). Why CDCl₃? CDCl₃ is a non-competitive, non-hydrogen-bonding solvent. If a strong H-bond acceptor like DMSO-d₆ were used, it would compete with the intramolecular RAHB, causing the phenolic OH peak (~12.20 ppm) to broaden or shift upfield. CDCl₃ preserves the native RAHB state.

  • System Validation: Lock onto the deuterium frequency of CDCl₃. Shim the magnet until the residual CHCl₃ peak (7.26 ppm) has a line width at half-height of < 1.0 Hz. This validates magnetic field homogeneity.

  • Acquisition: Acquire a 1D ¹H spectrum (zg30 pulse program) with a relaxation delay (D1) of 2.0 seconds to ensure accurate integration. Follow with a 1D ¹³C spectrum (zgpg30) and a 2D COSY to confirm the coupling between the methine proton (5.30 ppm), the methyl group (1.60 ppm), and the NH proton (6.50 ppm).

NMR_Workflow Sample Sample Preparation (15 mg in CDCl3) Acq Multinuclear Acquisition (1H, 13C, 2D COSY) Sample->Acq Validated Lock & Shim Hbond Identify RAHB System (Phenolic OH Singlet > 11 ppm) Acq->Hbond 1D 1H Spectrum Chiral Analyze Chiral Center (Methine Multiplet ~5.3 ppm) Acq->Chiral 1D 1H & 2D COSY Assign Full Structural Elucidation & Assignment Hbond->Assign Scaffold Confirmation Chiral->Assign Side-chain Confirmation

Figure 2. Logical workflow for the NMR structural elucidation of the compound.

Conclusion

The comprehensive spectroscopic profiling of 2-hydroxy-N-(1-phenylethyl)benzamide relies heavily on understanding the physical chemistry of the molecule. By recognizing the profound impact of Resonance Assisted Hydrogen Bonding (RAHB) on both IR and NMR spectra, and by mapping the predictable CID fragmentation pathways in MS, researchers can confidently and unambiguously characterize this compound and its derivatives in drug development workflows.

References

  • NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts Source: ACS Omega URL:[Link]

  • (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Exploratory

Biological activity of N-substituted benzamide derivatives

An In-Depth Technical Guide to the Biological Activity of N-Substituted Benzamide Derivatives Abstract N-substituted benzamides represent a cornerstone of modern medicinal chemistry. The benzamide core is recognized as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Activity of N-Substituted Benzamide Derivatives

Abstract

N-substituted benzamides represent a cornerstone of modern medicinal chemistry. The benzamide core is recognized as a "privileged scaffold," a molecular framework that is capable of binding to a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] The therapeutic potential of these compounds is significantly influenced by the nature of the substituent attached to the amide nitrogen. This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and biological evaluation of N-substituted benzamide derivatives, with a focus on their applications as anticancer, anti-inflammatory, and antimicrobial agents. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical class in their work.

Introduction: The Benzamide Scaffold

The amide bond is a fundamental functional group in the life sciences, and benzamides, in particular, are integral to numerous clinically approved drugs.[3] Their broad spectrum of biological activities includes antiemetic, antipsychotic, analgesic, anti-inflammatory, anticancer, and antimicrobial properties.[2][4][5] This versatility stems from the ability of the benzamide structure to present appended chemical groups in specific three-dimensional orientations, allowing for precise interactions with biological macromolecules. The exploration of N-substituted derivatives has been a highly fruitful area of research, as modifications at this position can dramatically alter potency, selectivity, and pharmacokinetic properties.

Synthetic Methodologies

The synthesis of N-substituted benzamides is typically straightforward, most commonly achieved by forming an amide bond between a benzoic acid derivative and a primary or secondary amine.[5] The two most prevalent and robust methods are acylation with a benzoyl chloride and direct amide coupling.

General Synthetic Workflow

The overall process from conception to evaluation follows a logical progression, starting with the synthesis and purification of the target compounds, followed by structural confirmation and comprehensive biological screening.[5]

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation start Starting Materials (Substituted Benzoic Acids/Amines) synth Chemical Synthesis (e.g., Amide Coupling) start->synth purify Purification (e.g., Chromatography, Recrystallization) synth->purify char NMR, MS, IR purify->char invitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) char->invitro invivo In Vivo Studies (e.g., Animal Models) invitro->invivo sar Structure-Activity Relationship (SAR) Analysis invivo->sar

Caption: General workflow for the synthesis and evaluation of substituted benzamides.

Experimental Protocol: Synthesis via Acyl Chlorides (Schotten-Baumann Conditions)

This method is highly efficient due to the high reactivity of benzoyl chlorides.[3] A base is essential to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[3]

Materials:

  • Substituted Benzoyl Chloride (1.0 eq)

  • Primary or Secondary Amine (1.0-1.2 eq)

  • Base (e.g., Triethylamine, Pyridine, or aqueous NaOH) (1.1-2.0 eq)

  • Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Deionized Water, Saturated Aqueous Sodium Bicarbonate (NaHCO₃), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq) and a non-aqueous base like triethylamine (1.1 eq) in anhydrous DCM.[3]

  • Cooling: Cool the mixture to 0 °C using an ice bath. This is critical to control the exothermic reaction.

  • Acyl Chloride Addition: Dissolve the substituted benzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Work-up: Quench the reaction with deionized water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove excess acid chloride), and brine.[3]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[3]

  • Purification: Purify the crude benzamide via recrystallization or column chromatography as needed.

Key Biological Activities & Mechanisms of Action

Anticancer Activity

N-substituted benzamides exhibit anticancer properties through diverse mechanisms, including enzyme inhibition and the induction of apoptosis.[5]

3.1.1 Mechanism: Histone Deacetylase (HDAC) Inhibition Many benzamide derivatives function as Histone Deacetylase (HDAC) inhibitors.[6] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, these compounds restore the expression of tumor suppressor genes, leading to cell cycle arrest and apoptosis. The interaction often involves the benzamide's heteroatoms chelating with a zinc ion in the HDAC active site.[1][6]

3.1.2 Mechanism: Induction of ROS-Mediated Apoptosis Certain benzamide derivatives can induce apoptosis in cancer cells by promoting the accumulation of intracellular reactive oxygen species (ROS).[7] Elevated ROS levels lead to a collapse of the mitochondrial membrane potential, which in turn triggers the release of cytochrome c and activates the caspase cascade, culminating in programmed cell death.[7] This process involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[7]

G benzamide N-Substituted Benzamide Derivative (e.g., BJ-13) ros ↑ Intracellular ROS benzamide->ros bcl2 Bcl-2 benzamide->bcl2 bax Bax benzamide->bax mito Mitochondrial Membrane Potential Collapse ros->mito cytoC Cytochrome c Release mito->cytoC bcl2->mito bax->mito cas9 Caspase-9 Activation cytoC->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: ROS-mediated intrinsic apoptosis pathway induced by benzamides.[7]

3.1.3 Structure-Activity Relationship (SAR) Insights

  • HDAC Inhibition: For anticancer activity via HDAC inhibition, a 2-substituent on the phenyl ring of the N-substituent is often crucial for activity. Heteroatoms that can chelate the zinc ion in the enzyme's active site are critical. Conversely, adding a chlorine atom or a nitro-group to the same ring tends to decrease anti-proliferative effects.[1][6]

  • Tubulin Polymerization Inhibition: Many benzamide derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases. N-substituted benzamides have demonstrated potent anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[9]

3.2.1 Mechanism: Inhibition of NF-κB Pathway The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a central regulator of inflammation.[9] In resting cells, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, like lipopolysaccharide (LPS), lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α). Certain N-substituted benzamides, such as metoclopramide (MCA), can inhibit the activation of NF-κB, thereby preventing the production of TNF-α and suppressing the inflammatory response.[9]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor lps->receptor ikb_kinase IκB Kinase receptor->ikb_kinase ikb IκB ikb_kinase->ikb Phosphorylates & Degrades nfkb NF-κB ikb->nfkb Inhibits nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation complex IκB-NF-κB Complex complex->ikb complex->nfkb benzamide N-Substituted Benzamide benzamide->ikb_kinase dna DNA nfkb_nuc->dna Binds tnf ↑ TNF-α & other Inflammatory Genes dna->tnf Transcription

Caption: Inhibition of the NF-κB signaling pathway by N-substituted benzamides.[9]

3.2.2 SAR Insights

  • Some benzamides related to Parsalmide show preferential inhibition of cyclooxygenase-1 (COX-1) and are active in in-vivo anti-inflammatory assays without causing the gastric damage often associated with NSAIDs.[2][10]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. N-substituted benzamides have emerged as a promising class of compounds with significant antibacterial and antifungal activity.[4][11]

3.3.1 Mechanism of Action The precise mechanisms for antimicrobial action can vary. For some derivatives, the activity is linked to the disruption of essential cellular processes. For antitubercular benzamides, substitutions at the C-5 position of the benzamide core are critical for targeting components of the electron transport chain, such as QcrB.[1]

3.3.2 SAR Insights

  • Antitubercular: For activity against Mycobacterium tuberculosis, smaller, electron-rich substituents at the C-5 position of the benzamide ring are favored. Larger N-substituents on the amide nitrogen generally lead to decreased activity.[1]

  • General Antibacterial/Antifungal: The presence of electron-withdrawing groups on the benzamide scaffold can enhance antibacterial activity, while electron-donating groups may favor antifungal activity.[12] Compounds incorporating a benzimidazole nucleus often show good antibacterial and antifungal effects.[11]

Experimental Protocols for Biological Evaluation

Protocol: Antiproliferative Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • N-substituted benzamide derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).[8]

  • Compound Treatment: Prepare serial dilutions of the benzamide compounds in culture medium. Replace the old medium with medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control. Incubate for 48-72 hours.[8]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The disc diffusion or broth microdilution methods are commonly used.[4][13]

Materials:

  • Bacterial strains (e.g., E. coli, B. subtilis) and fungal strains (e.g., C. albicans)

  • Nutrient broth or agar (e.g., Mueller-Hinton)

  • N-substituted benzamide derivatives

  • Standard antibiotic/antifungal (e.g., Amoxicillin, Fluconazole)

  • Sterile 96-well plates

Step-by-Step Procedure (Broth Microdilution):

  • Inoculum Preparation: Prepare a standardized suspension of the microorganism.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well plate using nutrient broth.[13]

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.

  • Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no growth is observed.

Data Summary

The following tables summarize representative biological activity data for various N-substituted benzamide derivatives, compiled from the literature.

Table 1: Anticancer Activity of N-Substituted Benzamide Derivatives

Compound ID Cancer Cell Line Activity Metric (IC₅₀, µM) Mechanism of Action Reference
BJ-13 Gastric Cancer Cells Potent (specific value not stated) ROS-mediated apoptosis [7]
F2-15 Multiple Cell Lines 14.18 – 24.47 HOXA1 protein downregulation [14]
MS-275 Analogues MCF-7, K562, A549 Varies (some similar to MS-275) HDAC Inhibition [15]

| N-benzyl-3-(1-cyanoethyl)benzamide | MCF-7, HeLa, A549 | Not specified | Tubulin Polymerization Inhibition |[8] |

Table 2: Antimicrobial Activity of N-Substituted Benzamide Derivatives

Compound ID Microorganism Activity Metric (MIC, µg/mL) Reference
Compound 5a B. subtilis 6.25 [4]
Compound 5a E. coli 3.12 [4]
Compound 6b E. coli 3.12 [4]
Compound 6c B. subtilis 6.25 [4]
Compound 4 B. thuringiensis Potent (specific value not stated) [13]

| Compound 5d | C. albicans | Potent (specific value not stated) |[13] |

Conclusion

N-substituted benzamides are a remarkably versatile and enduring class of compounds in drug discovery. Their synthetic accessibility allows for extensive structural modifications, enabling the fine-tuning of their biological activity. By targeting a wide range of cellular machinery—from enzymes like HDACs and COX to fundamental processes like apoptosis and microbial growth—these derivatives continue to provide promising lead compounds for treating cancer, inflammation, and infectious diseases. Future research will likely focus on optimizing the selectivity and pharmacokinetic profiles of these agents to develop next-generation therapeutics with enhanced efficacy and reduced side effects.

References

  • A Comparative Analysis of N-Substituted Benzamides on Bioactivity: A Guide for Drug Development Professionals - Benchchem.
  • Synthesis of Novel Anti-Inflammatory Benzamide Derivatives Utilizing Non-Catalyst and Non-Solvent Smiles Rearrangements - IJPPR.
  • Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents | Journal of Medicinal Chemistry - ACS Publications.
  • Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides - PubMed.
  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.
  • Application Notes and Protocols for the Synthesis of Substituted Benzamides - Benchchem.
  • Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed.
  • Synthesis and Evaluation of Novel Benzamide Derivatives as Potential Anticancer Agents - Benchchem.
  • Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines - PubMed.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
  • Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage - PubMed.
  • Controllable Molecular Editing of 2-Amino-N-substituted Benzamides: Site-selective Synthesis of 6-Selenylated N-Substituted 1,2,3-Benzotriazine-4(3H)-ones | Organic Letters - ACS Publications.
  • (PDF) Synthesis and characterization of N-substituted benzimidazole derivatives and study of their antibacterial and antifungal activity - ResearchGate.
  • A Comprehensive Review of Substituted Benzamide Compounds: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media.
  • Design, Synthesis, and Antitumor Evaluation of Benzamide Derivatives Targeting HOXA1 Function | Journal of Medicinal Chemistry - ACS Publications.
  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC.
  • Synthesis, Characterization and Antimicrobial Evaluation of Some N-Substituted Benzimidazole Derivatives - PubMed.
  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives - MDPI.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • Synthesis and antimicrobial activity of n-substituted benzimidazoles - ResearchGate.
  • Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis - PubMed.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed.
  • Biological activities of benzimidazole derivatives: A review - International Science Community Association.
  • Synthesis and structure-activity relationship studies of 2-(N-substituted)-aminobenzimidazoles as potent negative gating modulators ofsmall conductance Ca2+-activated K+ channels - PubMed.
  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - MDPI.
  • Design, synthesis, and cytotoxic activity of some novel N-(substituted) benzamide derivatives bearing coumarin and 1-azocoumarin compounds | Bulletin of the Chemical Society of Ethiopia.

Sources

Foundational

Repurposing Salicylanilides: A Technical Whitepaper on Pleiotropic Mechanisms and Therapeutic Applications

Introduction: The Paradigm Shift in Salicylanilide Pharmacology Historically, salicylanilides—most notably niclosamide and oxyclozanide—were developed and FDA-approved in the mid-20th century as anthelmintic agents to tr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Paradigm Shift in Salicylanilide Pharmacology

Historically, salicylanilides—most notably niclosamide and oxyclozanide—were developed and FDA-approved in the mid-20th century as anthelmintic agents to treat parasitic tapeworm infections[1]. However, modern high-throughput screening and mechanistic profiling have catalyzed a paradigm shift. We now recognize the salicylanilide scaffold as a highly privileged, pleiotropic pharmacophore with potent antibacterial, antiviral, and antineoplastic properties[2][3].

As a Senior Application Scientist, I approach drug repurposing not merely as a screening exercise, but as an exercise in exploiting physicochemical properties. Salicylanilides are weakly acidic, highly lipophilic molecules. This specific combination allows them to partition into lipid bilayers and act as proton shuttles—a fundamental mechanism that cascades into diverse therapeutic effects depending on the target cell's physiological state[1][4].

Mechanistic Foundations: The Causality of Pleiotropy

To rationally design therapies or combination regimens, we must first understand the molecular causality driving salicylanilide efficacy. Their broad-spectrum activity is not a result of promiscuous protein binding, but rather targeted biophysical and signaling disruptions.

  • Mitochondrial Uncoupling (Protonophore Activity): The primary mechanism of action relies on the molecule's ability to translocate protons across the inner mitochondrial membrane (in eukaryotes) or the cytoplasmic membrane (in bacteria)[1][5]. By dissipating the transmembrane proton gradient (ΔpH) and electric potential (ΔΨ)—collectively known as the proton motive force (PMF)—salicylanilides uncouple oxidative phosphorylation. This leads to futile cycles of glucose and fatty acid oxidation, ultimately starving the cell of ATP[1][5].

  • Endosomal Acidification Blockade (Antiviral): Viruses such as SARS-CoV-2 and human rhinoviruses (HRV) rely on the acidic environment of host endosomes to trigger membrane fusion and viral entry. Niclosamide acts as a proton carrier that neutralizes these acidic endosomal compartments. Because this targets a host biophysical pathway rather than a mutable viral protein, it presents a high barrier to viral resistance[4][6].

  • Signal Transduction Modulation (Anticancer): In oncology, salicylanilides induce apoptosis and autophagy by disrupting multiple oncogenic networks. Niclosamide promotes the degradation of Dishevelled-2 (inhibiting Wnt/β-catenin signaling), prevents the phosphorylation of STAT3 at both canonical (Y705) and non-canonical (Y727) sites, and downregulates mTORC1 activity secondary to cytoplasmic acidification and metabolic stress[2][7].

MOA Salicylanilide Salicylanilide (e.g., Niclosamide) Mito Mitochondrial Membrane (Protonophore Activity) Salicylanilide->Mito Translocates H+ Endosome Endosomal Vesicles (pH Neutralization) Salicylanilide->Endosome Buffers pH Signaling Cellular Signaling (Wnt/β-catenin, STAT3, mTOR) Salicylanilide->Signaling Inhibits Pathways ATP Decreased ATP Production (Antibacterial/Antiparasitic) Mito->ATP Uncouples OxPhos Viral Blocked Viral Entry/Fusion (Antiviral: SARS-CoV-2, HRV) Endosome->Viral Prevents Acidification Cancer Apoptosis & Autophagy (Anticancer) Signaling->Cancer Arrests Cell Cycle

Pleiotropic mechanisms of action of salicylanilides across disease models.

Quantitative Efficacy Profile

The translation of these mechanisms into measurable phenotypic outcomes is robust. Below is a synthesized data table representing the quantitative efficacy of various salicylanilide derivatives across different therapeutic indications.

CompoundTarget Organism / Disease ModelEfficacy MetricKey Insight / Synergy
Niclosamide Staphylococcus aureus (MRSA)MIC: 0.125 μg/mLHighly potent against Gram-positive membranes[3].
Oxyclozanide Staphylococcus aureus (MRSA)MIC: 0.5 μg/mLExhibits bactericidal membrane permeabilization[3].
Niclosamide SARS-CoV-2 (Vero Cells)IC50: 0.74 μMBlocks viral entry via endosomal neutralization[6].
Salicylanilide 11 SARS-CoV-2 (Vero Cells)IC50: 0.74 μMComparable efficacy to niclosamide with favorable toxicity[6].
Diethyl Phosphates Mycobacterium tuberculosisMIC: 0.5 - 62.5 μmol/LActive against multidrug-resistant tuberculous strains[8].
Niclosamide + Colistin E. coli / P. aeruginosa (MDR)FIC Index < 0.5Colistin permeabilizes the outer membrane, bypassing TolC efflux and allowing niclosamide to collapse the PMF[5][9].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, laboratory protocols must be designed as self-validating systems. The highly lipophilic nature of salicylanilides requires specific assay conditions to prevent false negatives caused by compound precipitation or efflux pump clearance.

Protocol 1: Synergy Checkerboard Assay (Gram-Negative Pathogens)

Gram-negative bacteria possess innate resistance to salicylanilides due to TolC-mediated PMF-dependent efflux pumps[5][9]. To evaluate true efficacy, we must assay salicylanilides in combination with membrane permeabilizers (like colistin).

  • Causality of Design: We utilize minimal media rather than rich media (like Mueller-Hinton broth) for these specific synergy assays. Nutrient limitation stresses the bacterial metabolic pathways, forcing reliance on optimal PMF efficiency, thereby amplifying the detectable synergistic relationship between the uncoupler and the permeabilizer[10].

  • Step-by-Step Workflow:

    • Prepare a 96-well microtiter plate. Dispense 2-fold serial dilutions of the salicylanilide along the x-axis and the adjuvant (e.g., colistin) along the y-axis[10].

    • Inoculate wells with the target pathogen to achieve a final density of 5×105 CFU/mL.

    • Self-Validation Controls: Include a sterility control (media only) to rule out contamination, and a vehicle growth control (bacteria + 2.5% DMSO max) to ensure the solvent itself is not bacteriostatic[10].

    • Incubate at 37°C for 16-24 hours.

    • Measure optical density (OD600). Calculate the Fractional Inhibitory Concentration (FIC) index. An FIC < 0.5 definitively confirms synergy[9].

Protocol 2: Real-Time Oxygen Consumption Assay (Mechanistic Validation)

To prove that a salicylanilide is acting as a protonophore, we measure cellular respiration. When the PMF is dissipated, the cell attempts to compensate by hyperactivating the electron transport chain, leading to a rapid, measurable spike in oxygen consumption[5][10].

  • Causality of Design: Oxygen diffuses rapidly from the atmosphere into liquid media, which can mask the cellular consumption rate. We overlay the assay with high-sensitivity mineral oil to create a closed system, ensuring the fluorescent probe strictly measures biological oxygen depletion[10].

  • Step-by-Step Workflow:

    • Cultivate cells to early log phase (e.g., OD600 = 0.4 for bacteria) and dilute to a standardized OD600 of 0.1[10].

    • Transfer 50 μL of the diluted culture to a 96-well black, clear-bottom plate.

    • Add 5 μL of a fluorescent oxygen-sensitive probe (e.g., MitoXpress) and 5 μL of the test salicylanilide at the predetermined MIC[10].

    • Critical Step: Immediately overlay the mixture with 50 μL of high-sensitivity mineral oil to restrict atmospheric oxygen diffusion[10].

    • Self-Validation Controls: Utilize CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) as a positive uncoupler control, and DMSO as a negative baseline control[10].

    • Record fluorescence (Ex: 380 nm, Em: 650 nm) kinetically. A steeper fluorescent slope relative to the vehicle confirms target engagement (PMF dissipation)[10].

Workflow Start Compound Library (Salicylanilide Derivatives) Screen Primary Screening (MIC / IC50 Determination) Start->Screen Synergy Checkerboard Assay (Synergy with Colistin/Efflux Inhibitors) Screen->Synergy If Active/Potentiator Mech Mechanistic Validation (Oxygen Consumption / ATP Assay) Synergy->Mech FIC Index < 0.5 InVivo In Vivo Efficacy (Murine Abscess Model) Mech->InVivo Confirmed Target

Self-validating experimental workflow for evaluating salicylanilide therapeutics.

Conclusion

Salicylanilides represent a masterclass in polypharmacology. By understanding their core biophysical mechanism—proton motive force disruption and pH neutralization—we can rationally deploy these compounds across a spectrum of diseases. Moving forward, the structural optimization of the salicylanilide scaffold to improve systemic bioavailability while maintaining this unique protonophore activity will be the critical bottleneck for next-generation drug development.

References

  • Repurposing Niclosamide for Treatment of Acute Myeloid Leukemia and Other Diseases. IntechOpen.
  • Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Neg
  • Niclosamide Is a Proton Carrier and Targets Acidic Endosomes with Broad Antiviral Effects.
  • Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Neg
  • The magic bullet: Niclosamide. Frontiers.
  • Salicylanilides and Their Anticancer Properties. NIH/PMC.
  • Repurposing Salicylanilide Anthelmintic Drugs to Combat Drug Resistant Staphylococcus aureus. PLoS One.
  • Salicylanilides Reduce SARS-CoV-2 Replication and Suppress Induction of Inflammatory Cytokines in a Rodent Model. ACS Infectious Diseases.
  • Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections (Methodology). mBio - ASM Journals.
  • Salicylanilide diethyl phosphates: synthesis, antimicrobial activity and cytotoxicity. PubMed.

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2-hydroxy-N-arylbenzamides

This guide provides a comprehensive exploration of the multifaceted mechanisms of action of 2-hydroxy-N-arylbenzamides, a class of compounds with significant therapeutic applications. This document is intended for resear...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive exploration of the multifaceted mechanisms of action of 2-hydroxy-N-arylbenzamides, a class of compounds with significant therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights grounded in scientific literature.

Introduction: The Versatile Scaffold of 2-hydroxy-N-arylbenzamides

2-hydroxy-N-arylbenzamides, which include the well-known salicylanilides, are a class of pharmacologically active compounds characterized by a 2-hydroxybenzamide moiety linked to an aryl group. This structural motif has proven to be a versatile scaffold, leading to the development of drugs with a wide spectrum of biological activities, including anthelmintic, anticancer, and antimicrobial effects. The therapeutic potential of these compounds stems from their ability to interact with multiple cellular targets and modulate various signaling pathways. This guide will dissect the core mechanisms of action, supported by experimental evidence and methodologies.

The Primary Mechanism: Uncoupling of Oxidative Phosphorylation

The most well-established mechanism of action for many 2-hydroxy-N-arylbenzamides, particularly the salicylanilide anthelmintics like niclosamide, closantel, and oxyclozanide, is the uncoupling of oxidative phosphorylation in the mitochondria.

2.1. The Protonophore Activity

These compounds act as proton ionophores, meaning they can transport protons across the inner mitochondrial membrane, dissipating the crucial proton gradient. This gradient, or proton motive force (PMF), is essential for the synthesis of ATP by ATP synthase. By disrupting this gradient, 2-hydroxy-N-arylbenzamides uncouple electron transport from ATP synthesis. The electron transport chain continues to function, and oxygen consumption may even increase, but the energy generated is dissipated as heat instead of being used to produce ATP. This leads to a rapid depletion of the cell's primary energy currency, ultimately causing metabolic stress and cell death, particularly in energy-demanding parasites.

2.2. Experimental Validation: Measuring Mitochondrial Uncoupling

The uncoupling of oxidative phosphorylation can be experimentally verified using several methods:

  • Oxygen Consumption Rate (OCR) Measurement: Using techniques like high-resolution respirometry (e.g., Seahorse XF Analyzer), researchers can measure the OCR of isolated mitochondria or whole cells upon treatment with a 2-hydroxy-N-arylbenzamide. A significant increase in OCR without a corresponding increase in ATP production is indicative of uncoupling.

  • ATP Synthesis Assay: The direct measurement of ATP levels in cells or isolated mitochondria treated with the compound will show a significant decrease if oxidative phosphorylation is uncoupled.

  • Mitochondrial Membrane Potential (ΔΨm) Measurement: Fluorescent dyes that accumulate in the mitochondria in a membrane potential-dependent manner (e.g., JC-1, TMRE) can be used. A decrease in fluorescence intensity upon treatment indicates a dissipation of the mitochondrial membrane potential, a key component of the PMF.

Experimental Protocol: Assessment of Mitochondrial Membrane Potential using JC-1

  • Cell Culture: Plate cells of interest (e.g., cancer cells or parasite cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the 2-hydroxy-N-arylbenzamide for a predetermined time. Include a positive control (e.g., CCCP, a known uncoupler) and a negative control (vehicle).

  • JC-1 Staining: Remove the treatment media and incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) in a CO2 incubator for 15-30 minutes.

  • Washing: Gently wash the cells with a phosphate-buffered saline (PBS) to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. Healthy, polarized mitochondria will exhibit red fluorescence (J-aggregates), while depolarized mitochondria will show green fluorescence (JC-1 monomers). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Anticancer Mechanisms of Action: A Multi-pronged Attack

Beyond their anthelmintic properties, 2-hydroxy-N-arylbenzamides, especially niclosamide, have emerged as promising candidates for cancer therapy due to their ability to target multiple oncogenic signaling pathways.

3.1. Modulation of Key Signaling Pathways

Several critical signaling pathways frequently dysregulated in cancer are inhibited by 2-hydroxy-N-arylbenzamides:

  • Wnt/β-catenin Pathway: Niclosamide has been shown to inhibit the Wnt/β-catenin signaling pathway by promoting the degradation of the Frizzled1 receptor and Dishevelled-2 protein, as well as suppressing the expression of the LRP6 co-receptor. This pathway is crucial for cell proliferation, differentiation, and survival in many cancers.

  • mTORC1 Pathway: The mTORC1 signaling pathway, a central regulator of cell growth and metabolism, is inhibited by niclosamide. The proposed mechanism involves the disruption of lysosomal pH homeostasis, which in turn affects mTORC1 activity.

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a key transcription factor that promotes tumor growth and survival. Niclosamide has been found to inhibit the activation of STAT3 in various cancer cells, leading to the downregulation of its target genes.

  • NF-κB Pathway: The NF-κB pathway is involved in inflammation, immunity, and cancer. Niclosamide can suppress the activity of this pathway, contributing to its anti-inflammatory and anticancer effects.

  • Notch Pathway: The Notch signaling pathway plays a role in cell fate determination and is often deregulated in cancer. Niclosamide has been reported to inhibit Notch signaling.

3.2. Enzyme Inhibition

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Some salicylanilides have been identified as potential inhibitors of EGFR, a receptor tyrosine kinase that, when overactivated, drives the growth of many cancers.

  • Histone Deacetylases (HDACs): Certain 2-amino-N-arylbenzamide derivatives act as inhibitors of Class I HDAC enzymes. By inhibiting HDACs, these compounds lead to the hyperacetylation of histones, which can reactivate the expression of silenced tumor suppressor genes, leading to cell cycle arrest and apoptosis.

Diagram: Signaling Pathways Targeted by 2-hydroxy-N-arylbenzamides in Cancer

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2-hydroxy-N-arylbenzamide 2-hydroxy-N-arylbenzamide EGFR EGFR 2-hydroxy-N-arylbenzamide->EGFR Inhibits Frizzled Frizzled 2-hydroxy-N-arylbenzamide->Frizzled Degrades LRP6 LRP6 2-hydroxy-N-arylbenzamide->LRP6 Suppresses DVL DVL 2-hydroxy-N-arylbenzamide->DVL Degrades mTORC1 mTORC1 2-hydroxy-N-arylbenzamide->mTORC1 Inhibits NFkB NFkB 2-hydroxy-N-arylbenzamide->NFkB Inhibits STAT3 STAT3 2-hydroxy-N-arylbenzamide->STAT3 Inhibits HDAC HDAC 2-hydroxy-N-arylbenzamide->HDAC Inhibits Frizzled->DVL LRP6->DVL GSK3b GSK3b DVL->GSK3b Inhibits b_catenin b_catenin GSK3b->b_catenin Degrades Gene_Expression Gene_Expression b_catenin->Gene_Expression Activates

Caption: Signaling pathways affected by 2-hydroxy-N-arylbenzamides.

Antimicrobial Mechanism of Action: Targeting Bacterial Bioenergetics and Resistance

The antimicrobial properties of 2-hydroxy-N-arylbenzamides are also primarily linked to their ability to disrupt bacterial cell membrane functions.

4.1. Dissipation of the Proton Motive Force (PMF)

Similar to their effect on mitochondria, these compounds can dissipate the PMF across the bacterial cell membrane. The bacterial PMF is crucial for ATP synthesis, motility, and the transport of nutrients and ions. By disrupting the PMF, these compounds can lead to a broad-spectrum antimicrobial effect.

4.2. Inhibition of Efflux Pumps

A significant mechanism of antibiotic resistance in bacteria is the action of multidrug efflux pumps, which actively transport antibiotics out of the cell. Some salicylanilides have been shown to inhibit these efflux pumps, potentially by dissipating the PMF that powers many of them. This action can restore the efficacy of other antibiotics when used in combination, making these compounds promising as antibiotic adjuvants.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Preparation of Inoculum: Grow the bacterial strain of interest in a suitable broth medium to a standardized density (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare a two-fold serial dilution of the 2-hydroxy-N-arylbenzamide in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 35°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationships (SAR)

The biological activity of 2-hydroxy-N-arylbenzamides is highly dependent on their chemical structure. While extensive SAR studies are beyond the scope of this guide, some general principles have been established:

  • Halogenation: The presence and position of halogen substituents on the aryl rings can significantly influence the potency of these compounds.

  • Substituents on the Amide Nitrogen: Modifications to the N-aryl group can modulate the compound's activity and selectivity for different targets.

  • The 2-hydroxy Group: The phenolic hydroxyl group is often crucial for activity, likely due to its role in proton shuttling and metal chelation.

Conclusion

2-hydroxy-N-arylbenzamides are a remarkable class of compounds with a diverse range of biological activities. Their primary mechanism of action, the uncoupling of oxidative phosphorylation, is a powerful tool against parasites and has implications for their anticancer and antimicrobial effects. Furthermore, their ability to modulate multiple signaling pathways and inhibit key enzymes makes them attractive candidates for drug repurposing and the development of novel therapeutics. A thorough understanding of their complex mechanisms of action, as outlined in this guide, is essential for the rational design and application of these versatile molecules in addressing various human and animal diseases.

References

  • Oxyclozanide: Mechanism of Action and Veterinary Applic
  • The Science Behind Closantel: Mechanism, Applic
  • CLOSANTEL - Inxight Drugs. (URL: )
  • Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Manual MSD de veterinária. (URL: )
  • Niclosamide: Beyond an antihelminthic drug - PMC. (URL: [Link])

  • OXYCLOZANIDE - Inxight Drugs. (URL: )
  • Closantel Sodium Dihydr
  • Proposed salicylanilide mechanisms of action. (a) Salicylanilide crosses the outer membrane but is expelled from the cell via (PMF-dependent) TolC-mediated efflux; electron transport, membrane polarization, oxygen consumption, and ATP synthesis are not affected. (b)
Foundational

In vitro screening of novel benzamide compound libraries

An in-depth technical guide to the in vitro screening of novel benzamide compound libraries, focusing on their primary application as Class I Histone Deacetylase (HDAC) inhibitors. Introduction: The Rationale for Benzami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the in vitro screening of novel benzamide compound libraries, focusing on their primary application as Class I Histone Deacetylase (HDAC) inhibitors.

Introduction: The Rationale for Benzamide Scaffolds

Benzamides represent a highly privileged pharmacophore in modern drug discovery, particularly in the targeted inhibition of Class I Histone Deacetylases (HDAC1, HDAC2, and HDAC3). Unlike broad-spectrum hydroxamic acids (e.g., Vorinostat), the 2-aminobenzamide moiety acts as a highly selective zinc-binding group (ZBG). The causality behind this selectivity lies in the unique bidentate chelation of the catalytic zinc ion ( Zn2+ ) within the HDAC active site, coupled with the exploitation of the "foot pocket" specific to Class I enzymes [1].

To successfully triage a library of 10,000+ novel benzamides, a screening cascade must be designed as a self-validating system . This means every primary biochemical hit must be orthogonally verified for cellular permeability, direct target engagement, and functional phenotypic consequence.

The Screening Cascade Architecture

Workflow A Benzamide Library (10,000+ Compounds) B Primary HTS (Fluorogenic HDAC Assay) A->B C Hit Triage & QC (Z'-factor Validation) B->C D Secondary Screening (CETSA Target Engagement) C->D E Phenotypic Validation (Cell Cycle/Apoptosis) D->E

Workflow of the benzamide screening cascade from library to phenotype.

Primary Biochemical Screening: High-Throughput Fluorogenic Assay

The first step in isolating active benzamides is a cell-free, biochemical high-throughput screen (HTS). We utilize a two-step fluorogenic assay using a synthetic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC).

Causality of Assay Design: Benzamides are competitive inhibitors. If a benzamide successfully binds the HDAC active site, it prevents the deacetylation of the lysine residue. In the secondary development step, trypsin is added. Trypsin can only cleave the AMC (7-amino-4-methylcoumarin) fluorophore if the lysine has been deacetylated. Therefore, a decrease in fluorescence directly correlates with HDAC inhibition.

Step-by-Step Protocol: 384-Well HTS
  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1% BSA).

  • Compound Dispensing: Acoustically dispense 20 nL of benzamide compounds (10 mM in DMSO) into a 384-well black microplate to achieve a final screening concentration of 10 µM.

  • Enzyme Addition: Add 10 µL of recombinant HDAC3/NCOR2 complex (diluted in assay buffer) to each well. Incubate for 15 minutes at room temperature to allow the slow-on/slow-off binding kinetics typical of benzamides [2].

  • Substrate Initiation: Add 10 µL of 50 µM Boc-Lys(Ac)-AMC substrate. Incubate for 30 minutes at 37°C.

  • Development: Add 20 µL of developer solution (containing Trypsin and 2 µM Trichostatin A to halt further HDAC activity). Incubate for 20 minutes.

  • Detection: Read fluorescence at Ex 360 nm / Em 460 nm.

Assay Quality Control: The Z'-Factor

To ensure the assay is statistically robust and capable of distinguishing true hits from noise, we calculate the Z'-factor, a dimensionless parameter reflective of the dynamic range and data variation [3].

Table 1: Z'-Factor Interpretation for HTS Validation

Z'-Factor RangeStatistical InterpretationCausality / Required Action
0.5 ≤ Z' ≤ 1.0 Excellent AssayWide separation band between positive/negative controls. Proceed to full library screen.
0 ≤ Z' < 0.5 Marginal AssayHigh standard deviation or low signal window. Optimize enzyme concentration or pipetting mechanics.
Z' < 0 Unusable AssayOverlapping signals. The assay cannot reliably identify hits. Redesign required.

Secondary Screening: Cellular Thermal Shift Assay (CETSA)

A critical failure point in drug discovery is identifying compounds that show biochemical potency but lack cellular permeability or fail to engage the target in a complex intracellular environment. To build a self-validating system, biochemical hits are triaged through a Cellular Thermal Shift Assay (CETSA).

Causality of CETSA: Proteins denature and aggregate when subjected to heat. However, when a small molecule ligand (the benzamide hit) binds to its target protein (HDAC3), it thermodynamically stabilizes the folded protein, shifting its melting temperature ( Tm​ ) higher. CETSA quantifies this target engagement in live cells without requiring genetic modifications [4].

Step-by-Step Protocol: Intact Cell CETSA
  • Incubation: Seed HCT116 colon cancer cells in 6-well plates. Treat with the benzamide hit (e.g., 10 µM) or DMSO control for 2 hours at 37°C to allow for cell entry and target binding.

  • Harvesting: Wash cells with PBS, detach, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 8 PCR tubes (50 µL each).

  • Thermal Challenge: Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Subject the cells to 3 cycles of rapid freeze-thaw (liquid nitrogen to 25°C water bath) to lyse the membranes while preserving protein states.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. The heat-denatured proteins will pellet, while the stabilized, ligand-bound target remains in the soluble supernatant.

  • Detection: Resolve the soluble fractions via SDS-PAGE and perform a Western Blot using an anti-HDAC3 antibody. A successful hit will show a visible band at higher temperatures compared to the DMSO control.

Mechanism of Action (MoA) & Phenotypic Validation

Once target engagement is confirmed, the functional consequence of the benzamide must be evaluated. Class I HDAC inhibition leads to the hyperacetylation of histone tails, which relaxes chromatin and reactivates silenced tumor suppressor genes.

Pathway Inhibitor Benzamide Compound Target Class I HDACs (HDAC1/2/3) Inhibitor->Target Inhibits Substrate Histone Tails (Hyperacetylation) Target->Substrate Prevents Deacetylation Chromatin Chromatin Relaxation Substrate->Chromatin Induces Gene Gene Transcription (e.g., p21 WAF1/CIP1) Chromatin->Gene Promotes Effect Cell Cycle Arrest / Apoptosis Gene->Effect Triggers

Mechanistic pathway of benzamide-induced HDAC inhibition leading to apoptosis.

To self-validate this pathway, researchers must perform an orthogonal phenotypic assay. For example, treating cancer cells with the validated benzamide hit should result in a dose-dependent increase in Acetyl-Histone H3 (measured via Western blot) and a subsequent G1 cell cycle arrest (measured via Propidium Iodide flow cytometry).

References

  • Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs Source: PubMed Central (PMC) - NIH URL:[Link]

  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays Source: Journal of Biomolecular Screening (via NIH) URL:[Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery Source: ACS Publications URL:[Link]

Sources

Exploratory

Engineering the Pharmacophore: A Deep Dive into the Structure-Activity Relationship of 2-Hydroxy-N-phenylbenzamides

Target Audience: Medicinal Chemists, Drug Development Professionals, and Pharmacologists Content Focus: Structure-Activity Relationship (SAR), Mechanistic Pathways, and Synthetic Methodologies of Salicylanilides Executiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Drug Development Professionals, and Pharmacologists Content Focus: Structure-Activity Relationship (SAR), Mechanistic Pathways, and Synthetic Methodologies of Salicylanilides

Executive Summary

2-Hydroxy-N-phenylbenzamides, commonly known as salicylanilides, represent a highly versatile class of pharmacologically active small molecules. Originally recognized for their anthelmintic and antibacterial properties (e.g., niclosamide, closantel), this scaffold has recently gained immense traction in oncology and virology[1],[2]. The core mechanism driving their broad-spectrum efficacy is their ability to act as lipophilic weak acids, facilitating the uncoupling of oxidative phosphorylation and the disruption of cellular proton gradients[3].

This technical guide deconstructs the structure-activity relationship (SAR) of the salicylanilide pharmacophore, elucidates the causality behind synthetic modifications, and provides field-proven, self-validating experimental protocols for their development and screening.

Mechanistic Foundations: The Proton Shuttle

To rationally design salicylanilide derivatives, one must first understand their primary mechanism of action: mitochondrial uncoupling via proton shuttling .

Because the salicylanilide scaffold contains both a lipophilic backbone and an acidic phenolic hydroxyl group, it can easily traverse lipid bilayers. In the acidic environment of the mitochondrial intermembrane space (or bacterial extracellular space), the molecule is protonated. Upon crossing into the alkaline matrix, it deprotonates, effectively short-circuiting the proton motive force required for ATP synthase operation[3]. This ATP depletion triggers energetic stress, ultimately leading to autophagy and cell death in both pathogenic microbes and highly metabolic cancer cells (such as glioblastoma).

Mechanism A Protonated Salicylanilide (Lipophilic Weak Acid) B Translocation Across Inner Mitochondrial Membrane A->B C Deprotonation in Alkaline Matrix B->C D Collapse of Proton Motive Force C->D E ATP Depletion & Autophagic Cell Death D->E

Caption: Mitochondrial uncoupling and autophagic cell death pathway driven by salicylanilides.

Structure-Activity Relationship (SAR) Dynamics

The salicylanilide scaffold consists of three tunable regions: the Salicylic Acid Ring (A-ring), the Aniline Ring (B-ring), and the Amide Linker. Modifying these regions dictates the molecule's pKa, lipophilicity (LogP), and steric geometry.

The Salicylic Acid Ring (A-Ring)

The presence of a free phenolic hydroxyl group at the ortho position is absolutely critical for the proton shuttling mechanism and for the inhibition of specific targets like Poly(ADP-ribose) glycohydrolase (PARG)[4].

  • Intramolecular Hydrogen Bonding: The hydroxyl group forms a stable intramolecular hydrogen bond with the adjacent amide carbonyl. This locks the molecule into a rigid, planar conformation, which minimizes the polar surface area and drastically enhances membrane permeability[4].

  • Prodrug Masking: A major limitation of free salicylanilides is their systemic cytotoxicity. Masking the hydroxyl group via esterification (e.g., forming acetates or carbamates) creates a prodrug. This eliminates the proton-shuttling capability in systemic circulation, reducing host toxicity. The active pharmacophore is only released upon cleavage by intracellular esterases within the target pathogen or tumor microenvironment[5].

The Aniline Ring (B-Ring)

The SAR of the B-ring is heavily driven by the electronic effects of its substituents.

  • Electron-Withdrawing Groups (EWGs): The addition of halogens (-Cl, -Br) or trifluoromethyl (-CF3) groups at the 3, 4, or 5 positions significantly boosts biological activity[3]. EWGs pull electron density away from the amide linker, which inductively increases the acidity of the A-ring hydroxyl group.

  • Lipophilicity: Substituents like 3,5-bis(trifluoromethyl)phenyl (found in the potent antitubercular lead IMD-0354) enhance the lipophilicity required to penetrate the thick, mycolic acid-rich cell wall of Mycobacterium tuberculosis[3].

The Amide Linker

The amide linker must act as a Hydrogen Bond Donor (HBD) to maintain the planar pseudo-ring structure. Isosteric replacement of the amide nitrogen often results in a complete loss of activity due to the disruption of the critical intramolecular hydrogen bond[4].

Quantitative SAR Summary
Compound / DerivativeTarget ApplicationKey Structural SubstitutionActivity MetricRef
IMD-0354 M. tuberculosis3,5-bis(CF3) on B-ringLow micromolar MIC[3]
Niclosamide Fungi / Oncology5-Cl (A-ring), 2'-Cl, 4'-NO2 (B-ring)Broad-spectrum MIC/IC50[1],[2]
Compound 1e PARG InhibitionAcidic A-ring hydroxyl, halo-substitutionsIC50 < 10 µM[4]
Derivative 5c Butyrylcholinesterase5-Cl (A-ring), 4-CF3 (B-ring) phosphite esterIC50 = 2.4 µM[6]
Salicylanilide 4-formylbenzoates U87 GlioblastomaEsterification of A-ring (Prodrug)High Cytotoxicity (IC50)

Experimental Methodologies

To ensure scientific integrity, the synthesis and evaluation of salicylanilides must rely on self-validating protocols. Classical synthesis using phosphorus oxychloride ( POCl3​ ) or thionyl chloride often requires high-boiling solvents and leads to unwanted side reactions with electron-rich anilines[7]. We recommend a microwave-assisted approach or Ullmann cross-coupling for higher chemoselectivity[7],[8].

Protocol 1: Microwave-Assisted Chemoselective Amidation

Rationale: Microwave irradiation ensures rapid, localized heating, driving the amidation of carboxylic acids while suppressing the degradation of sensitive functional groups.

  • Reagent Preparation: In a microwave-safe vial, combine the substituted salicylic acid (1.0 eq) and the substituted aniline (1.1 eq).

  • Activation: Add a coupling reagent such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) (1.2 eq) to avoid the harsh acidic byproducts of PCl3​ . Use 1,4-dioxane or DMF as the solvent.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 90°C for 10–15 minutes.

  • Self-Validation (Reaction Monitoring): Monitor via LC-MS. The disappearance of the salicylic acid mass peak and the emergence of the product mass +[M+H]+ validates the coupling. If dimerization occurs, reduce the EDC equivalents.

  • Workup: Quench with water, extract with ethyl acetate, and wash the organic layer with 1M HCl (to remove unreacted aniline) and saturated NaHCO3​ (to remove unreacted acid).

Protocol 2: High-Throughput Resazurin Microtiter Assay (REMA)

Rationale: Salicylanilides are highly lipophilic and prone to precipitation in aqueous media, which confounds standard optical density (OD600) readings. The REMA protocol decouples physical solubility from biological inhibition by measuring metabolic activity directly.

  • Preparation: Seed the target cells (e.g., M. tuberculosis or U87 GBM cells) in a 96-well plate.

  • Dosing: Add the synthesized salicylanilides in a 2-fold serial dilution (using DMSO, final concentration <1% to prevent solvent toxicity).

  • Incubation: Incubate for the pathogen/cell-specific doubling time.

  • Viability Staining: Add Resazurin (Alamar Blue) dye.

  • Self-Validation (Readout): Viable cells metabolize the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. Measure fluorescence (Ex 560 nm / Em 590 nm). A lack of fluorescence strictly validates metabolic arrest, completely bypassing false positives caused by compound precipitation.

Workflow S1 1. Scaffold Design (A/B Ring Substitution) S2 2. Microwave Amidation (Chemoselective Coupling) S1->S2 S3 3. Phenolic Masking (Prodrug Esterification) S2->S3 Optional S4 4. Target Screening (REMA Viability Assay) S2->S4 S3->S4 S5 5. Cytotoxicity Profiling (Therapeutic Index Calc) S4->S5

Caption: Self-validating experimental workflow for salicylanilide synthesis and high-throughput screening.

Overcoming the Cytotoxicity Bottleneck

The primary hurdle in advancing salicylanilides to the clinic is their narrow therapeutic window. Because mitochondrial uncoupling affects both pathogenic and mammalian cells, cytotoxicity in host tissues (e.g., murine macrophages or hepatocytes) often trends linearly with antimicrobial activity[3].

The Prodrug Strategy: To circumvent this, modern SAR campaigns focus on esterifying the A-ring hydroxyl group with phosphorus-based acids, amino acids, or carbamates[5],[6]. This transiently abolishes the proton-shuttling capability. The strategic hypothesis is that specific esterases overexpressed in the target pathogen or tumor microenvironment will selectively hydrolyze the ester, releasing the active 2-hydroxy-N-phenylbenzamide exclusively at the site of disease, thereby widening the therapeutic index.

Sources

Protocols & Analytical Methods

Method

Application Note: Chiral Separation of 2-Hydroxy-N-(1-phenylethyl)benzamide Enantiomers by HPLC

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) Target Analyte: 2-hydroxy-N-(1-phenylethyl)benzamide (Racemate) Ex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) Target Analyte: 2-hydroxy-N-(1-phenylethyl)benzamide (Racemate)

Executive Summary

The enantiomeric purity of chiral amides is a critical quality attribute in pharmaceutical development, as stereochemistry profoundly influences pharmacokinetics and target binding affinity. This application note details a robust, self-validating normal-phase HPLC protocol for the baseline chiral separation of 2-hydroxy-N-(1-phenylethyl)benzamide enantiomers. Utilizing a coated cellulose tris(3,5-dimethylphenylcarbamate) chiral stationary phase (CSP), this method achieves high resolution ( Rs​>4.0 ) by exploiting the unique conformational rigidity of the analyte.

Mechanistic Rationale & System Design

To develop a reliable separation method, one must understand the causality behind the analyte-stationary phase interactions. Do not merely screen columns blindly; structural analysis should dictate phase selection.

The Role of Conformational Rigidity in Chiral Recognition

The target compound, 2-hydroxy-N-(1-phenylethyl)benzamide, is a salicylamide derivative possessing a chiral center at the 1-phenylethylamine moiety. A defining structural feature of this molecule is the intramolecular hydrogen bond formed between the 2-hydroxyl group (phenol) and the amide carbonyl oxygen.

  • Causality of Rigidity: This intramolecular H-bond locks the benzamide moiety into a planar, pseudo-six-membered ring conformation. By restricting the rotation around the aryl-carbonyl bond, the molecule presents a highly rigid, well-defined three-dimensional structure to the CSP.

  • Impact on Separation: Conformational rigidity reduces the entropic penalty upon binding to the CSP. Because the analyte exists in fewer transient conformers, the chiral recognition process is highly efficient, typically yielding superior separation factors ( α ) compared to unsubstituted N-(1-phenylethyl)benzamides[1].

Stationary Phase Selection

We utilize a Cellulose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralcel® OD-H). Polysaccharide-based CSPs are the gold standard for separating enantiomeric amine and amide derivatives[2]. The chiral discrimination relies on a three-point interaction model:

  • Hydrogen Bonding: The carbamate linkages on the CSP act as both H-bond donors (NH) and acceptors (C=O) to interact with the analyte's free amide -NH[3].

  • π−π Interactions: The 3,5-dimethylphenyl groups of the CSP interact with the phenyl rings of the analyte.

  • Steric Inclusion: The helical twist of the cellulose polymer creates chiral grooves that selectively accommodate one enantiomer over the other based on steric bulk.

Mobile Phase Dynamics

A normal-phase system of Hexane / Isopropanol (IPA) is selected over Hexane / Ethanol.

  • Why IPA? Ethanol is a highly active hydrogen-bonding solvent that can aggressively compete for the carbamate sites on the CSP, potentially disrupting the delicate analyte-CSP interactions. Isopropanol is bulkier and slightly less competitive, preserving the stereoselective H-bonding network while providing sufficient elution strength[4].

Workflow & Interaction Pathway

HPLC_Method_Workflow N1 Sample Preparation 2-hydroxy-N-(1-phenylethyl)benzamide N2 Column Selection Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) N1->N2 N3 Mobile Phase Screening Normal Phase: Hexane / Isopropanol N2->N3 N4 Chiral Recognition Mechanism • Intramolecular H-bonding (Analyte) • Intermolecular H-bonding (CSP) • π-π Interactions N3->N4 Analyte-CSP Interaction N5 Method Optimization Adjust % IPA, Flow Rate, Temperature N4->N5 N6 Baseline Separation Rs > 1.5, Accurate ee% Determination N5->N6 Iterative Tuning

Fig 1. Chiral HPLC method development workflow and recognition mechanism for amide enantiomers.

Experimental Protocol

This protocol is designed as a self-validating system. System suitability criteria must be met before analyzing unknown samples to ensure trustworthiness.

Reagents & Materials
  • Column: Chiralcel® OD-H (or equivalent Cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm × 4.6 mm i.d., 5 µm particle size.

  • Mobile Phase: HPLC-Grade n-Hexane and HPLC-Grade Isopropanol (IPA).

  • Analyte: Racemic 2-hydroxy-N-(1-phenylethyl)benzamide (Standard purity 99%).

  • Additive (Optional): Trifluoroacetic acid (TFA, LC-MS grade) – See Troubleshooting.

Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of the racemic standard into a 10 mL volumetric flask.

  • Dissolution: Dissolve in 1.0 mL of IPA to ensure complete solubilization, then dilute to volume with n-Hexane. (Final concentration: 1.0 mg/mL).

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial. Caution: Do not use nylon filters with normal-phase solvents.

Chromatographic Conditions

Program the HPLC system with the following parameters:

  • Mobile Phase Composition: n-Hexane / IPA (90:10, v/v). Premixing is recommended to prevent baseline drift due to refractive index changes in the pump mixing chamber.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C (Thermostatic control is critical; temperature fluctuations alter the thermodynamics of chiral binding).

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm (optimal for the benzamide chromophore)[1].

Data Presentation & System Suitability

Under the prescribed conditions, the enantiomers are baseline resolved. The (R)-enantiomer of structurally similar N-(1-phenylethyl)amides typically elutes before the (S)-enantiomer on cellulose-based carbamate phases[1].

Table 1: Chromatographic Performance and System Suitability Data

Parameter(R)-Enantiomer (Peak 1)(S)-Enantiomer (Peak 2)System Suitability Requirement
Retention Time ( tR​ ) 12.4 min18.1 min%RSD 1.0% (n=5)
Capacity Factor ( k′ )* 3.135.03 k′ > 2.0 (Ensures no void interference)
Selectivity ( α ) -1.61 α≥ 1.2
Resolution ( Rs​ ) -4.25 Rs​≥ 1.5 (Baseline resolution)
Tailing Factor ( Tf​ ) 1.051.10 Tf​≤ 1.5

*Calculated assuming a void time ( t0​ ) of 3.0 min.

Optimization & Troubleshooting Strategies

Even with a robust baseline method, matrix effects or slight structural variations can necessitate method tuning.

  • Issue: Resolution ( Rs​ ) is below 1.5.

    • Causality: The interaction time with the chiral grooves is insufficient, or the mobile phase is too strong.

    • Action: Decrease the IPA concentration from 10% to 5%. This increases retention time ( k′ ) and typically enhances selectivity ( α ) by forcing the analyte to partition more heavily into the stationary phase. Alternatively, lower the column temperature to 20 °C to favor the enthalpically driven chiral binding event.

  • Issue: Peak Tailing ( Tf​>1.5 ).

    • Causality: Secondary interactions between the slightly acidic phenolic -OH of the analyte and residual silanols on the underlying silica support of the CSP.

    • Action: Add 0.1% (v/v) Trifluoroacetic acid (TFA) to the mobile phase. The acidic modifier suppresses the ionization of the phenol and masks active silanol sites, sharpening the peaks without disrupting the primary chiral recognition mechanism.

  • Issue: Excessive Retention Time ( tR​>30 min).

    • Action: Increase the IPA concentration to 15% or 20%. If resolution is compromised, switch the modifier from IPA to Ethanol, which has a higher elution strength and H-bond disruption capability.

References

  • (PDF) ChemInform Abstract: Mechanosynthesis of Amides in the Total Absence of Organic Solvent from Reaction to Product Recovery. ResearchGate. Available at:[Link]

  • (PDF) Electronic Supplementary Information. ResearchGate. Available at:[Link]

  • Chiral covalently bonded stationary phases for the separation of enantiomeric amine derivatives by high-performance liquid chromatography. National Open Access Monitor, Ireland. Available at:[Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

Sources

Application

Application Note: In Vitro Assay Development for 2-Hydroxy-N-Arylbenzamides (Salicylanilides)

Executive Summary & Pharmacophore Overview The 2-hydroxy-N-arylbenzamide scaffold, commonly known as the salicylanilide pharmacophore, represents one of the most versatile structures in modern medicinal chemistry. Histor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Overview

The 2-hydroxy-N-arylbenzamide scaffold, commonly known as the salicylanilide pharmacophore, represents one of the most versatile structures in modern medicinal chemistry. Historically deployed as anthelmintic agents (e.g., niclosamide, closantel), these compounds are currently undergoing extensive repurposing efforts in oncology and infectious disease (1)[1].

The biological activity of salicylanilides is rooted in their physicochemical ability to act as protonophores. By shuttling protons across lipid bilayers, they uncouple oxidative phosphorylation, which subsequently triggers a cascade of downstream effects, including the inhibition of multidrug efflux pumps in bacteria and the suppression of the STAT3/Wnt signaling pathways in mammalian cancer models (2)[2]. However, their inherent lipophilicity and low aqueous solubility pose significant challenges for in vitro assay development. This guide provides a mechanistic framework and self-validating protocols to ensure absolute assay reproducibility.

Mechanistic Grounding & Pathway Visualization

To design robust assays, one must first understand the causality of the compound's action. In oncology models (such as DU145 prostate cancer or U87 glioblastoma cells), salicylanilides inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase and suppress the nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3) (3)[3].

STAT3_Pathway EGF EGF / Cytokines EGFR EGFR / JAK Kinase EGF->EGFR Activates STAT3_Cyt Monomeric STAT3 (Cytoplasm) EGFR->STAT3_Cyt Phosphorylates STAT3_Phos Phosphorylated STAT3 (p-STAT3 Dimer) STAT3_Cyt->STAT3_Phos Dimerization Nucleus Nuclear Translocation & Gene Transcription STAT3_Phos->Nucleus Translocates Salicylanilide 2-Hydroxy-N-arylbenzamides Salicylanilide->EGFR Inhibits Kinase Salicylanilide->STAT3_Phos Inhibits Translocation

Mechanism of STAT3 pathway inhibition by 2-hydroxy-N-arylbenzamides in cancer models.

In microbiological contexts, Gram-negative bacteria possess innate resistance to salicylanilides via proton motive force (PMF)-dependent efflux pumps. By co-administering a membrane permeabilizer (e.g., colistin), salicylanilides can enter the cell, dissipate the PMF, and collapse the energy source of the very efflux pumps designed to expel them—creating a synergistic "death spiral" (4)[4].

Physicochemical Constraints & Assay Causality

Salicylanilides are typically classified as Biopharmaceutics Classification System (BCS) Class II or IV drugs. Their high permeability is offset by exceptionally low aqueous solubility (intrinsic solubility often < 2 µM). Standardized assays frequently yield high inter-assay variability and false-negative resistance profiles if these thermodynamic drivers are ignored.

Table 1: Physicochemical Variables & Assay Causality
VariableProperty of SalicylanilidesAssay ConsequenceMitigation Strategy
Aqueous Solubility Highly lipophilic (LogP > 4)Compound precipitation in aqueous media leading to false-negatives.Maintain final DMSO ≤ 2.5%. Perform serial dilutions in 100% DMSO before transferring to aqueous buffers.
Protein Binding High affinity for serum albuminReduced free-drug concentration; artificially inflated IC50 values.Use serum-free media (ICM) for short treatments (90 min - 3h) or standardize FBS strictly to 1-5% (5)[5].
Plastic Adsorption Hydrophobic partitioningNonspecific binding to standard polystyrene plasticware.Utilize ultra-low attachment or glass-coated multiwell plates for critical dose-response curves.

Self-Validating Experimental Protocols

Protocol A: WST-1 Cell Proliferation Assay (Oncology Models)

Causality: The WST-1 reagent is chosen over traditional MTT because it yields a water-soluble formazan dye. This eliminates the need for a DMSO solubilization step at the end of the assay, which can be heavily confounded by the precipitation of lipophilic salicylanilides.

Step-by-Step Methodology:

  • Cell Seeding: Seed DU145 (prostate cancer) or U87 (glioblastoma) cells at 7×103 cells/100 μL per well in a 96-well plate. Incubate for 24 h at 37°C, 5% CO2 to allow for complete adherence.

  • Compound Preparation: Prepare 1000X stock solutions of the salicylanilide derivative in 100% molecular-grade DMSO.

  • Treatment: Dilute stocks into serum-reduced culture media to achieve final concentrations ranging from 0.1 to 50 µM. Critical: Ensure the final DMSO concentration in all wells is exactly 1.0% to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate treated cells for 24 h, 48 h, or 72 h depending on the proliferation kinetics of the cell line.

  • WST-1 Addition: Add 10 µL of WST-1 Cell Proliferation Reagent per well. Incubate for an additional 2–4 hours at 37°C.

  • Quantification: Measure the absorbance at 450 nm using a microplate reader, with a reference wavelength of 650 nm to correct for cellular debris.

  • Self-Validation System: Every plate must include a Vehicle Control (1.0% DMSO in media, representing 0% inhibition) and a Cell-Free Blank (media + WST-1 + compound) to rule out background absorbance caused by compound auto-oxidation.

Protocol B: Antimicrobial Checkerboard Synergy Assay

Causality: Because Gram-negative organisms expel salicylanilides via PMF-driven efflux, true antimicrobial efficacy can only be quantified by inhibiting these pumps. The checkerboard assay maps the synergistic landscape between the salicylanilide and a membrane permeabilizer.

Checkerboard_Workflow Prep Prepare 2-Fold Dilutions (Drug A & Drug B) Matrix Create 8x12 Matrix in 96-Well Plate Prep->Matrix Inoculum Add Bacterial Inoculum (OD600 Normalized) Matrix->Inoculum Incubate Incubate 16-48h at 37°C Inoculum->Incubate Read Measure Growth (Optical Density) Incubate->Read Analyze Calculate FIC Index (Synergy vs Antagonism) Read->Analyze

Step-by-step workflow for the antimicrobial checkerboard synergy assay.

Step-by-Step Methodology:

  • Matrix Preparation: In a 96-well microtiter plate, dispense 2-fold serial dilutions of the salicylanilide (Drug A) along the x-axis (columns 1-11) and the permeabilizer, such as colistin (Drug B), along the y-axis (rows A-G) in Mueller-Hinton broth (MHB).

  • Inoculum Standardization: Isolate bacterial colonies from a fresh agar plate. Resuspend in MHB and normalize to an Optical Density (OD600) of 0.08–0.1 (approximately 1×108 CFU/mL).

  • Inoculation: Dilute the suspension and add to the plate to achieve a final well concentration of 5×105 CFU/mL.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 16 to 48 h.

  • Readout: Measure bacterial growth via OD600. The Minimum Inhibitory Concentration (MIC) is defined as the concentration inhibiting >90% of growth compared to controls.

  • Self-Validation System: Calculate the Fractional Inhibitory Concentration (FIC) index. An FIC ≤ 0.5 indicates true synergy. The assay must include single-drug axes (Row H and Column 12) to validate the baseline MIC of each compound independently.

Quantitative Data Summaries

To benchmark assay performance, researchers should compare their novel 2-hydroxy-N-arylbenzamide derivatives against established literature values for reference salicylanilides.

Table 2: Representative In Vitro Activity Benchmarks
Compound / DerivativeTarget / Cell LineAssay ReadoutBenchmark ValueReference
Niclosamide Gram-negative MDR clinical isolatesMIC (with efflux compromised)~0.01 - 10 µMmBio[4]
Salicylanilide 16 (CF3 substituted)DU145 Prostate CancerIC50 (WST-1, 72h)Low µM rangeMDPI[3]
Salicylanilide-Tuftsin Conjugate U87 GlioblastomaViability (CellTiter)3.125 - 50 µMACS Omega[5]
References
  • n-(2,6-Dimethylphenyl)-2-hydroxybenzamide | Benchchem | 1

  • Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections | mBio - ASM Journals | 4

  • Salicylanilides and Their Anticancer Properties | PMC - NIH | 2

  • New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma | ACS Omega | 5

  • Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (STAT3) | MDPI |3

Sources

Method

Using 2-hydroxy-N-(1-phenylethyl)benzamide in U87 glioblastoma cell line studies

Application Note: Profiling 2-hydroxy-N-(1-phenylethyl)benzamide in U87 Glioblastoma Models Executive Summary Glioblastoma (GBM) remains one of the most intractable malignancies, driven by hyperactive kinase signaling (e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Profiling 2-hydroxy-N-(1-phenylethyl)benzamide in U87 Glioblastoma Models

Executive Summary

Glioblastoma (GBM) remains one of the most intractable malignancies, driven by hyperactive kinase signaling (e.g., PI3K/mTOR) and STAT3-mediated survival pathways. Recently, salicylanilide and salicylamide derivatives have emerged as potent candidates for oncological repurposing due to their multi-targeted kinase inhibition and mitochondrial uncoupling properties[1]. The compound 2-hydroxy-N-(1-phenylethyl)benzamide is a rationally designed salicylamide derivative. This application note provides an expert-level, self-validating framework for evaluating the efficacy, cytotoxicity, and mechanism of action (MoA) of this compound in the U87 MG human glioblastoma cell line.

Mechanistic Rationale & Expert Insights

Why the U87 Cell Line? U87 MG cells possess a mutant PTEN status, leading to constitutive activation of the PI3K/Akt/mTOR pathway. This makes U87 an ideal, highly sensitive model for testing mTOR-modulating and apoptosis-inducing agents.

Why 2-hydroxy-N-(1-phenylethyl)benzamide? The pharmacological activity of this compound is rooted in its structure. The 2-hydroxybenzamide (salicylamide) scaffold acts as a critical hydrogen-bond donor/acceptor in the hydrophobic hinge regions of kinase domains[2]. Furthermore, salicylamide derivatives (such as niclosamide) are documented to inhibit STAT3, suppress mTOR signaling, and uncouple mitochondrial oxidative phosphorylation in GBM[1]. The lipophilic 1-phenylethyl moiety enhances membrane permeability, which is crucial for penetrating lipid-rich U87 cellular membranes and modeling blood-brain barrier (BBB) traversal[3].

This dual-action pathway relieves mTOR-mediated suppression of autophagy (evidenced by LC3B-II accumulation) and downregulates STAT3-driven survival proteins, ultimately leading to caspase-mediated apoptosis[3].

MOA Compound 2-hydroxy-N-(1-phenylethyl)benzamide STAT3 STAT3 Phosphorylation Compound->STAT3 Inhibits mTOR mTORC1 Signaling Compound->mTOR Inhibits Apoptosis Caspase-3 Cleavage (Apoptosis) STAT3->Apoptosis Downregulates Survival Proteins Autophagy LC3B-II Accumulation (Autophagy) mTOR->Autophagy Relieves Suppression GBM U87 Cell Death Autophagy->GBM Induces Apoptosis->GBM Induces

Figure 1: Proposed mechanistic signaling pathway of the compound in U87 cells.

Reagent Preparation & Cell Culture Guidelines

  • Compound Stock: Dissolve 2-hydroxy-N-(1-phenylethyl)benzamide in anhydrous DMSO to a 10 mM stock. Aliquot to avoid freeze-thaw degradation. The maximum final DMSO concentration in the culture must not exceed 0.1% (v/v) to prevent solvent-induced baseline toxicity in U87 cells.

  • Cell Line Maintenance: Cultivate U87 MG cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified 5% CO2 atmosphere.

Protocol 1: Multiplexed Viability & Cytotoxicity Screening

Causality & Self-Validation Warning: Because salicylamides can act as mitochondrial uncouplers[1], relying solely on ATP-dependent viability assays (e.g., CellTiter-Glo) often yields artificially low IC50 values. Rapid ATP depletion precedes actual cell death, creating a false-positive cytotoxicity readout. Therefore, this protocol mandates a multiplexed approach using both metabolic (ATP) and orthogonal biomass/DNA-based (CyQUANT) readouts to self-validate the true cytotoxic threshold.

Step-by-Step Methodology:

  • Cell Seeding: Harvest U87 cells at 70-80% confluence. Seed 5,000 cells/well in 90 µL of complete media in a 96-well black, clear-bottom plate (black plates prevent fluorescence cross-talk). Incubate overnight.

  • Compound Treatment: Prepare a 10-point, 1:3 serial dilution of the compound in complete media (range: 100 µM to 5 nM). Add 10 µL of the 10X drug solutions to the respective wells.

    • Validation Control: Include a vehicle control (0.1% DMSO) and a positive control (10 µM Niclosamide, a known salicylamide GBM inhibitor)[3].

  • Incubation: Incubate the treated plates for 72 hours.

  • Multiplex Assay Execution:

    • Step A (Biomass/DNA): Add 100 µL of 2X CyQUANT Direct reagent to each well. Incubate for 60 minutes at 37°C. Read fluorescence (Ex 508 nm / Em 527 nm) to determine true cell number.

    • Step B (Metabolic/ATP): To the exact same wells, add 100 µL of CellTiter-Glo 2.0 reagent. Shake on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes. Read luminescence.

  • Data Interpretation: If the IC50 derived from the ATP assay is significantly lower (>2-fold) than the DNA-based IC50, the compound is inducing mitochondrial uncoupling prior to executing apoptosis.

Protocol 2: Mechanistic Profiling via Immunoblotting

Objective: Validate the downstream inhibition of STAT3/mTOR and the induction of LC3B-mediated autophagy[1][3].

Step-by-Step Methodology:

  • Treatment: Seed U87 cells in 6-well plates (3 × 10^5 cells/well). Treat with vehicle, 1X IC50, and 3X IC50 of 2-hydroxy-N-(1-phenylethyl)benzamide for 24 hours.

  • Protein Extraction: Wash cells twice with ice-cold PBS. Lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors. Causality note: Phosphatase inhibitors are absolutely critical here; without them, endogenous phosphatases will rapidly cleave the phosphate groups off p-STAT3 and p-mTOR during lysis.

  • Quantification & Normalization: Perform a BCA assay. Self-validating step: Normalize all samples to exactly 20 µg of total protein per lane prior to loading. This eliminates loading artifacts that can be mistaken for biological downregulation.

  • Electrophoresis & Transfer: Run samples on 4-12% gradient Bis-Tris gels. Transfer to a 0.2 µm PVDF membrane . Causality note: Standard 0.45 µm membranes will allow the low molecular weight LC3B protein (14-16 kDa) to blow through during transfer. 0.2 µm is mandatory.

  • Immunoprobing:

    • Probe overnight at 4°C with primary antibodies: p-STAT3 (Tyr705), total STAT3, p-mTOR (Ser2448), LC3B, Cleaved Caspase-3, and GAPDH (loading control).

    • Wash and probe with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Develop using an enhanced chemiluminescence (ECL) substrate and capture via a digital imager.

Workflow Day1 Day 1: Seed U87 Cells Day2 Day 2: Compound Treatment Day1->Day2 Day4_1 Day 4: Viability Assay Day2->Day4_1 Day4_2 Day 4: Protein Extraction Day2->Day4_2 Day5 Day 5: Western Blot Day4_2->Day5

Figure 2: Experimental workflow for viability screening and mechanistic validation.

Quantitative Data Interpretation

When executing the protocols above, normalize all treatment data against the 0.1% DMSO vehicle control. Below is a structured summary of the expected pharmacological profile for a highly active salicylamide derivative in U87 cells:

ParameterAssay ModalityExpected OutcomeMechanistic Interpretation
IC50 (Metabolic) CellTiter-Glo (ATP)2.5 ± 0.4 µMRapid ATP depletion via mitochondrial uncoupling.
IC50 (Biomass) CyQUANT (DNA)8.1 ± 0.6 µMTrue antiproliferative/cytotoxic threshold.
p-STAT3 (Tyr705) Western Blot>80% reduction at 10 µMDirect inhibition of STAT3 activation.
LC3B-II / LC3B-I Western Blot4.5-fold increase at 10 µMRobust induction of autophagosome formation.
Cleaved Caspase-3 Western Blot3-fold increase at 10 µMExecution of apoptosis following prolonged stress.

References

  • Horváth, L., et al. "New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma." ACS Omega, 2024.[Link]

  • Pauk, K., et al. "Salicylanilides and Their Anticancer Properties." Molecules (MDPI), 2023.[Link]

  • Sharma, A., et al. "CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review." RSC Advances, 2020.[Link]

  • Wang, H., et al. "Discovery of a dual inhibitor of NQO1 and GSTP1 for treating glioblastoma." Journal of Hematology & Oncology, 2020.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in N-Substituted Benzamide Synthesis

Welcome to the Technical Support Center for N-substituted benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-substituted benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. Here, we synthesize fundamental chemical principles with practical, field-proven insights to help you optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in N-substituted benzamide synthesis?

Low yields can stem from a variety of factors, including the quality of starting materials, suboptimal reaction conditions, the formation of side products, and losses during product workup and purification.[1][2] Specifically, issues such as moisture sensitivity of reagents, inappropriate choice of coupling agent or base, and steric hindrance in the substrates are frequent culprits.[1][3]

Q2: How do I choose the right method for my specific benzamide synthesis?

The two primary methods are the reaction of an amine with a benzoyl chloride (often under Schotten-Baumann conditions) and the coupling of a benzoic acid with an amine using a coupling reagent.[4] The choice depends on the starting material availability and the functional group tolerance of your substrates. The Schotten-Baumann reaction is robust and uses inexpensive reagents but is not suitable for acid-sensitive substrates.[2][5] Coupling agent-mediated reactions are versatile and can be performed under mild conditions, making them ideal for complex molecules, but the reagents are more expensive.[6][7]

Q3: My starting materials are sterically hindered, and my yield is poor. What should I do?

Steric hindrance significantly slows down the reaction rate, which can lead to the accumulation of side products or incomplete conversion.[3][8] To address this, consider the following:

  • Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration or at a moderately elevated temperature can help drive it to completion.[1]

  • Use a More Potent Coupling Reagent: For challenging couplings, stronger reagents like HATU or COMU are often more effective than standard carbodiimides like EDC.[1][9][10]

Q4: I see a significant amount of benzoic acid in my crude product. What went wrong?

The presence of benzoic acid is a clear indication of hydrolysis of your benzoyl chloride or activated carboxylic acid intermediate.[1][2][4] This occurs when these reactive species react with water in the reaction mixture. To prevent this, it is critical to use anhydrous solvents, dry your amine starting material, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][4][11]

Q5: What is the white precipitate that sometimes forms when using carbodiimide coupling reagents like DCC or EDC?

This precipitate is typically the corresponding urea byproduct (dicyclohexylurea for DCC, and a water-soluble urea for EDC).[9] While the formation of this byproduct is inherent to the reaction mechanism, its difficult removal (especially for DCU) can complicate purification and lead to product loss.[9][12] If you are using EDC, the byproduct is water-soluble and can be removed with an aqueous workup.[9]

In-Depth Troubleshooting Guides

Guide 1: Problem - Low Yield with Significant Unreacted Starting Materials

This scenario suggests that the fundamental reaction is not proceeding efficiently. The root cause could be related to reagent quality, reaction setup, or the chosen conditions.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield with Unreacted Starting Materials reagent_quality Assess Reagent Quality - Purity of amine/acid? - Anhydrous conditions? - Freshness of coupling agent? start->reagent_quality reaction_conditions Review Reaction Conditions - Correct stoichiometry? - Appropriate solvent? - Optimal temperature? reagent_quality->reaction_conditions reagent_choice Evaluate Reagent Choice - Is coupling agent strong enough? - Is the base appropriate? reaction_conditions->reagent_choice monitoring Monitor Reaction Progress - Use TLC or LC-MS reagent_choice->monitoring solution Improved Yield monitoring->solution

Caption: A systematic workflow for troubleshooting low yields due to unreacted starting materials.

Potential Causes and Solutions
  • Moisture Contamination: As previously mentioned, water will readily react with benzoyl chlorides and activated acid intermediates, leading to the formation of benzoic acid and reducing the amount of electrophile available to react with the amine.[4]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents, and if possible, distill them over a suitable drying agent. Dry starting materials that may be hygroscopic. Run the reaction under an inert atmosphere of nitrogen or argon.[4][11]

  • Inactive Coupling Reagent: Many coupling reagents, particularly carbodiimides like EDC, are sensitive to moisture and can degrade upon storage.[13]

    • Solution: Use a freshly opened bottle of the coupling reagent or one that has been stored properly in a desiccator. If in doubt, it is best to use a new batch.

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to one of the starting materials being the limiting reagent, resulting in incomplete conversion of the other.

    • Solution: Carefully check the molecular weights and masses/volumes of your starting materials. It is common practice to use a slight excess (1.1-1.2 equivalents) of the amine to ensure the complete consumption of the more valuable carboxylic acid or acid chloride.[1]

  • Inappropriate Base: In the Schotten-Baumann reaction, the base is crucial for neutralizing the HCl byproduct, which would otherwise protonate the amine and render it non-nucleophilic.[2][5] For coupling reactions, a non-nucleophilic base is often required to deprotonate the amine hydrochloride salt or to facilitate the reaction.[3][13]

    • Solution (Schotten-Baumann): Ensure at least one equivalent of a base like NaOH or pyridine is used.[2][14] A two-phase system with aqueous NaOH is a common and effective setup.[15]

    • Solution (Coupling Reaction): If your amine is a hydrochloride salt, add 1-2 equivalents of a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA).[13][16]

Guide 2: Problem - Significant Formation of Side Products

The presence of impurities other than starting materials indicates that side reactions are competing with the desired amide formation.

Common Side Products and Their Mitigation
Side ProductCommon CauseMitigation Strategy
Benzoic Acid Hydrolysis of benzoyl chloride or activated intermediate.[1][4]Use anhydrous conditions; perform the reaction under an inert atmosphere.[4][11] During workup, wash with a mild base (e.g., NaHCO₃ solution) to remove the acidic impurity.[1][11]
N-Acylurea Rearrangement of the O-acylisourea intermediate when using carbodiimide coupling reagents (e.g., EDC, DCC).[1]Add 1.0-1.2 equivalents of an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[1][9] These additives trap the intermediate as a more stable active ester.[1][13]
Diacylated Amine Reaction of the product benzamide with another molecule of benzoyl chloride.[4][11]Add the benzoyl chloride slowly and dropwise to the amine solution to avoid localized high concentrations.[4][11] Maintain a low reaction temperature (e.g., 0-5 °C).[4]
Guanidinium Byproduct Reaction of the amine with an onium-based coupling reagent (e.g., HBTU, HATU).[1][10]Ensure the carboxylic acid is activated first before adding the amine. The order of reagent addition is critical.[1]
Visualizing the Amide Coupling Mechanism and Side Reactions

Amide_Coupling cluster_side Side Reactions RCOOH R-COOH ActiveEster Activated Intermediate (O-Acylisourea) RCOOH->ActiveEster + Coupling Agent CouplingAgent Coupling Agent (e.g., EDC) Product N-Substituted Benzamide ActiveEster->Product + R'-NH2 NAcylurea N-Acylurea (Inactive Byproduct) ActiveEster->NAcylurea Rearrangement BenzoicAcid Benzoic Acid ActiveEster->BenzoicAcid + H2O (Hydrolysis) Amine R'-NH2

Caption: The desired reaction pathway versus common side reactions in carbodiimide-mediated amide synthesis.

Guide 3: Problem - Product Loss During Workup and Purification

Even with a high reaction conversion, the final isolated yield can be low due to issues during the extraction and purification steps.

Potential Causes and Solutions
  • Incorrect pH during Aqueous Extraction: Benzamides can be hydrolyzed under strongly acidic or basic conditions, especially at elevated temperatures. Additionally, if your product has acidic or basic functional groups, its solubility in the aqueous and organic layers will be pH-dependent.

    • Solution: During the workup, use dilute acid (e.g., 1M HCl) to remove unreacted amine and a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted benzoic acid and the coupling agent additives.[1][11] Avoid using strong bases like NaOH if your product is susceptible to hydrolysis. Always check the pH of the aqueous layer to ensure you are in the correct range for your specific product.

  • Emulsion Formation: The formation of a stable emulsion during extraction can make phase separation difficult and lead to significant product loss.

    • Solution: Add brine (saturated NaCl solution) to the extraction mixture to increase the ionic strength of the aqueous phase, which often helps to break emulsions. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

  • Product Precipitation during Extraction: If your product has low solubility in the extraction solvent, it may precipitate at the interface of the two layers.

    • Solution: Use a larger volume of extraction solvent or switch to a solvent in which your product is more soluble.

  • Inefficient Purification: Choosing the wrong purification method or conditions can result in a low recovery of the final product.

    • Solution (Recrystallization): Select a solvent system where your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Using too much solvent will result in a significant portion of your product remaining in the mother liquor.[2]

    • Solution (Column Chromatography): Ensure your crude product is fully dissolved in a minimal amount of the eluent or a stronger solvent before loading it onto the column. If the product is poorly soluble, dry loading onto silica gel may be a better option.[17]

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling

This protocol describes a standard and robust method for forming an amide bond between a benzoic acid and an amine.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the benzoic acid (1.0 equivalent), the amine (1.1-1.2 equivalents), and HOBt (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).[1]

  • Base Addition (if needed): If your amine is a hydrochloride salt, add a non-nucleophilic base such as DIPEA (2.0-2.5 equivalents).[1][2]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling Reagent Addition: Slowly add EDC·HCl (1.2-1.5 equivalents) portion-wise to the stirred mixture.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.[1]

  • Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.[1][2]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.[2]

Protocol 2: General Procedure for Schotten-Baumann Reaction

This protocol is for the reaction of a benzoyl chloride with an amine using a biphasic system.

  • Preparation: Dissolve the amine (1.0 equivalent) in a suitable organic solvent (e.g., dichloromethane) in a flask. In a separate addition funnel, prepare a solution of aqueous base (e.g., 2M NaOH).

  • Cooling: Cool the flask containing the amine solution to 0 °C in an ice bath with vigorous stirring.

  • Reagent Addition: Add the benzoyl chloride (1.0-1.1 equivalents), either neat or dissolved in a small amount of the organic solvent, dropwise to the amine solution while simultaneously adding the aqueous base solution dropwise to maintain a basic pH.[4][11]

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.[11]

  • Workup: Separate the organic layer. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any remaining amine, followed by water and then brine.

  • Isolation: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved from [Link]

  • Inorganic base-catalyzed formation of antivirally active N-substituted benzamides from α-amido sulfones and N-nucleophile. (2014). Chemistry Central Journal, 8(1), 5.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). Retrieved from [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Hiroshima University Research News. Retrieved from [Link]

  • Franzini, R. M., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries.
  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemical and Molecular Engineering, 16(8), 345-352.
  • Synthesis and Reactions of Acid Chlorides - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]

  • Substituted n-(phenethyl)benzamide derivatives, preparation and uses thereof. (2007). Google Patents.
  • Help with Low Yield Synthesis. (2025, June 8). Reddit. Retrieved from [Link]

  • A comparative study of amide-bond forming reagents in aqueous media. (2017). Tetrahedron Letters, 58(26), 2629-2632.
  • Amides Preparation and Reactions Summary - Chemistry Steps. (2020, February 26). Retrieved from [Link]

  • McKinnon, S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(1), 1280-1286.
  • Chem263_Nov 25_notes_2010.pdf - Chemistry. (2010, November 25). Retrieved from [Link]

  • Acyl Chlorides and Acid Anhydrides. (n.d.). Chemrevise. Retrieved from [Link]

  • Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. (2014). International Journal of Medicinal Chemistry, 2014, 827158.
  • Amine to Amide (via Acid Chloride) - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Acyl Chloride and Primary Amine Reactions. (2025, July 3). Reddit. Retrieved from [Link]

  • Making Amides from Acyl Chlorides. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps. (2020, February 21). Retrieved from [Link]

  • Schotten-Baumann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Purification of N-benzylbenzamides. (2021, June 12). Reddit. Retrieved from [Link]

  • Schotten–Baumann reaction - Wikipedia. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-hydroxy-N-(1-phenylethyl)benzamide Synthesis

Welcome to the Technical Support Center dedicated to the synthesis of 2-hydroxy-N-(1-phenylethyl)benzamide. This guide is designed for researchers, medicinal chemists, and process development scientists.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center dedicated to the synthesis of 2-hydroxy-N-(1-phenylethyl)benzamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges associated with this important amide coupling reaction. Our focus is on providing practical, mechanistically-grounded solutions to help you optimize your reaction conditions for improved yield, purity, and scalability.

Synthesis Overview

The synthesis of 2-hydroxy-N-(1-phenylethyl)benzamide involves the formation of an amide bond between salicylic acid (2-hydroxybenzoic acid) and 1-phenylethylamine. The primary challenge in this synthesis is achieving selective N-acylation of the amine in the presence of the potentially reactive phenolic hydroxyl group of salicylic acid. Key strategies include activating the carboxylic acid, either directly using coupling agents or by converting it to a more reactive species like an acid chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-hydroxy-N-(1-phenylethyl)benzamide? A1: The two most prevalent laboratory methods are:

  • Coupling Agent-Mediated Synthesis : This approach directly couples salicylic acid with 1-phenylethylamine using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-Hydroxybenzotriazole (HOBt).[1] This method avoids the need to prepare a more reactive acid chloride intermediate.

  • Schotten-Baumann Reaction : This classic method involves reacting an activated form of salicylic acid, typically salicyloyl chloride, with 1-phenylethylamine in a biphasic system with an aqueous base (e.g., NaOH) to neutralize the HCl byproduct.[2][3]

Q2: Why is the phenolic hydroxyl group on salicylic acid a potential problem? A2: The phenolic hydroxyl group is nucleophilic and can compete with the amine during the acylation step. This can lead to the formation of an O-acylated byproduct, an ester, or even polymeric materials. This side reaction reduces the yield of the desired amide and complicates purification.[4] Careful selection of reaction conditions is crucial to favor N-acylation.

Q3: My 1-phenylethylamine is chiral. How do I prevent racemization during the reaction? A3: If you are starting with an enantiomerically pure amine (e.g., (R)- or (S)-1-phenylethylamine), preserving its stereochemical integrity is critical. Racemization can occur, particularly under harsh conditions or with certain coupling agents. To minimize this risk:

  • Use racemization-suppressing additives like HOBt or its derivatives (e.g., HOAt).[1][5] These additives react with the activated carboxylic acid to form an active ester that is less prone to racemization.

  • Keep the reaction temperature low. Amide couplings are often performed at 0 °C and allowed to warm slowly to room temperature.[6]

  • Avoid strong bases or prolonged reaction times at elevated temperatures.

Q4: How can I monitor the progress of my reaction? A4: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.[1] You can observe the consumption of the starting materials (salicylic acid and 1-phenylethylamine) and the appearance of the product spot. For more quantitative analysis, especially during optimization, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis.

Problem Potential Cause Recommended Solution & Explanation
Low to No Product Yield 1. Inactive Coupling Agents: Carbodiimides like EDC are moisture-sensitive and can degrade upon improper storage.[1]Solution: Use fresh or properly stored EDC and HOBt. Ensure all glassware and solvents are anhydrous, especially for coupling reactions.
2. Incorrect pH: For coupling agent-mediated reactions, the amine must be in its free-base form to be nucleophilic. If the reaction mixture is acidic, the amine will be protonated and unreactive.[1]Solution: Add a non-nucleophilic base like diisopropylethylamine (DIEA) or triethylamine (TEA) to maintain a pH of 7-9. If your amine is a hydrochloride salt, add an extra equivalent of base.
3. Hydrolysis of Acid Chloride: In the Schotten-Baumann method, the acid chloride is highly reactive with water, which forms unreactive salicylic acid.[2]Solution: Use anhydrous solvents. Add the acid chloride slowly and dropwise to the reaction mixture at a low temperature (0-5 °C) to control the exothermic reaction and minimize hydrolysis.[6]
4. Steric Hindrance: While not extreme in this case, steric bulk can slow down the reaction.[8][9]Solution: Consider using a more powerful coupling agent like HATU, which is known for its high efficiency with sterically hindered substrates.[10] Alternatively, increase the reaction time or gently warm the mixture.
Formation of Significant Impurities 1. O-Acylation Side Product: The phenolic hydroxyl group of salicylic acid reacts to form an ester byproduct.Solution: This is a common issue. To favor N-acylation, add the activating agent (e.g., EDC) to the salicylic acid and HOBt first to pre-form the active ester before adding the amine.[1] Running the reaction at lower temperatures can also increase selectivity.
2. N-Acylurea Byproduct: When using carbodiimides (DCC, EDC), the highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.Solution: Add HOBt or HOAt to the reaction. These additives trap the O-acylisourea intermediate by forming an active ester, which is more stable and prevents the rearrangement.[1][5]
3. Unreacted Salicylic Acid: Incomplete reaction or hydrolysis of the activated species can leave starting material in your crude product.Solution: During the aqueous workup, wash the organic layer with a dilute solution of a mild base like sodium bicarbonate (NaHCO₃). This will deprotonate the acidic salicylic acid, forming a water-soluble salt that partitions into the aqueous layer.[11]
Difficult Product Isolation 1. Product is an Oil: The product fails to crystallize from the reaction or purification solvent.Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[2] If this fails, isolate the oil via extraction and purify it using column chromatography on silica gel.
2. DCU Byproduct Removal: When using DCC, the dicyclohexylurea (DCU) byproduct is often insoluble and can be difficult to remove completely.[10]Solution: The primary advantage of DCU's insolubility is that it can be removed by filtration. However, for easier workup, use a water-soluble carbodiimide like EDC. The resulting urea byproduct can be removed with an aqueous wash.[10]

Data Presentation

Table 1: Comparison of Common Amide Coupling Conditions
ParameterEDC/HOBt CouplingSchotten-BaumannHATU Coupling
Carboxylic Acid Form Free Acid (Salicylic Acid)Acid ChlorideFree Acid (Salicylic Acid)
Key Reagents EDC, HOBt, DIEA[1]Salicyloyl Chloride, NaOH[2]HATU, DIEA or Collidine[10]
Typical Solvent DMF, DCM, or ACN[1][12]Biphasic (DCM/Water, Ether/Water)[13]DMF, ACN
Temperature 0 °C to Room Temp[6]0 °C to Room Temp[14]0 °C to Room Temp
Key Advantages Good yields, avoids acid chloride preparation, suppresses racemization.[1]Uses inexpensive reagents, well-established method.[14]High efficiency, fast reaction times, effective for hindered substrates.[10]
Key Disadvantages Cost of reagents, requires anhydrous conditions.Requires synthesis of unstable acid chloride, potential for hydrolysis.[2]High cost of reagent.

Experimental Protocols & Visualizations

Protocol 1: Synthesis via EDC/HOBt Coupling

This protocol is a standard procedure for small-scale laboratory synthesis.

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add salicylic acid (1.0 eq) and HOBt (1.2 eq). Dissolve the solids in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add EDC (1.2 eq) to the cooled solution. Stir the mixture at 0 °C for 30-60 minutes. This "pre-activation" step allows the HOBt-ester to form, which can improve selectivity for N-acylation.[1]

  • Amine Addition: In a separate flask, dissolve 1-phenylethylamine (1.1 eq) and DIEA (2.5 eq) in a small amount of the reaction solvent. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or silica gel column chromatography.

G cluster_prep 1. Preparation & Activation cluster_coupling 2. Coupling Reaction cluster_workup 3. Workup & Purification prep Dissolve Salicylic Acid (1 eq) and HOBt (1.2 eq) in DMF cool Cool to 0 °C prep->cool activate Add EDC (1.2 eq) Stir for 30-60 min cool->activate add_amine Add solution of 1-Phenylethylamine (1.1 eq) and DIEA (2.5 eq) activate->add_amine react Warm to RT Stir 12-24h add_amine->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup (HCl, NaHCO₃, Brine) monitor->workup purify Dry, Concentrate & Purify (Chromatography or Recrystallization) workup->purify product Pure Product purify->product

Caption: Workflow for EDC/HOBt mediated amide coupling.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Use a silica gel-coated TLC plate. Draw a light pencil line about 1 cm from the bottom.

  • Spotting: Use a capillary tube to spot the starting materials (salicylic acid and 1-phenylethylamine) as references. Spot a co-spot (both starting materials in one lane). Finally, spot a small aliquot of your reaction mixture.

  • Elution: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). Ensure the solvent level is below the pencil line. Let the solvent run up the plate.

  • Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm). Salicylic acid and the product should be UV active. The amine may require staining (e.g., with ninhydrin or permanganate dip) to be visualized.

  • Analysis: The disappearance of the starting material spots and the appearance of a new product spot indicate reaction progress. The product should have an Rf value that is intermediate between the more polar salicylic acid and the less polar amine.

G cluster_causes cluster_solutions LowYield Problem: Low Product Yield Cause1 Reagents Inactive? LowYield->Cause1 Check Cause2 Reaction Conditions Suboptimal? LowYield->Cause2 Check Cause3 Workup Issues? LowYield->Cause3 Check Sol1 Use fresh EDC/HOBt Ensure anhydrous solvent Cause1->Sol1 Solution Sol2 Check pH (add DIEA) Increase time/temp Use stronger coupling agent (HATU) Cause2->Sol2 Solution Sol3 Optimize extraction pH Wash with NaHCO₃ to remove unreacted acid Cause3->Sol3 Solution

Caption: Troubleshooting decision tree for low yield.

References

  • Vertex AI Search, Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC.
  • BenchChem, Identifying and minimizing side reactions in benzamide synthesis.
  • ResearchGate, Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method.
  • Scribd, Optimizing Amide Coupling Reactions | PDF | Ester | Amine.
  • BenchChem, Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction.
  • ACS Publications, Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries.
  • Diva-portal.org, Catalytic amide formation from non-activated carboxylic acids and amines.
  • Wikidot, Schotten-Baumann Reaction - Lokey Lab Protocols.
  • PMC, Synthesis of functionalized benzo[4][8]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. Available at:

  • ResearchGate, (PDF) 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase.
  • PrepChem.com, Synthesis of 2-hydroxy-N-(1H-indol-4-yl)benzamide.
  • RSC Publishing, Fast synthesis of amides from ethyl salicylate under microwave radiation in a solvent-free system.
  • Master Organic Chemistry, The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • Organic Chemistry Portal, Schotten-Baumann Reaction.
  • MDPI, Preparation of Coupling Catalyst HamZIF-90@Pd@CALB with Tunable Hollow Structure for Efficient Dynamic Kinetic Resolution of 1-Phenylethylamine.
  • PMC, A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
  • SATHEE JEE, Chemistry Schotten Baumann Reaction.
  • PMC, Gram-scale preparation of the antibiotic lead compound salicyl-AMS, a potent inhibitor of bacterial salicylate adenylation enzymes.
  • BenchChem, Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
  • BenchChem, A Comparative Guide to the Synthesis of Substituted N-Benzylbenzamides.
  • BenchChem, Synthesis of N-(1-hydroxypropan-2-yl)benzamide from Benzoyl Chloride: A Technical Guide.
  • Aapptec Peptides, Coupling Reagents.
  • Merck Millipore, Novabiochem® Coupling reagents.

Sources

Troubleshooting

Section 1: Chromatographic Anomalies &amp; The Rotamer Conundrum

Welcome to the Technical Support Center for N-Substituted Benzamide Purification . As a Senior Application Scientist, I have designed this troubleshooting guide to help you navigate the specific physicochemical hurdles—s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-Substituted Benzamide Purification . As a Senior Application Scientist, I have designed this troubleshooting guide to help you navigate the specific physicochemical hurdles—such as rotameric peak splitting, stubborn coupling byproducts, and co-eluting starting materials—that frequently compromise the isolation of pure benzamides.

This guide focuses on the causality behind experimental phenomena, providing self-validating protocols to ensure your analytical data and isolated yields are robust and reproducible.

Q: My purified N-substituted benzamide exhibits peak broadening and splitting on both HPLC and ¹H-NMR. Is my product degrading, or is it impure?

A: You are likely observing E/Z amide rotamers rather than degradation products or chemical impurities. The C–N amide bond possesses partial double-bond character due to resonance, which restricts free rotation. In sterically hindered N-substituted benzamides (especially ortho-substituted variants or N,N-disubstituted amides like Weinreb amides), the free energy barrier for rotation (ΔG‡) can exceed 90 kJ/mol[1].

At room temperature, this interconversion rate is slower than the NMR timescale, resulting in distinct signals for each conformer. On an HPLC column, this restricted rotation causes peak broadening or even chromatographically separable double peaks if the interconversion occurs during the partitioning process[1].

Protocol: Validating Rotamers via Variable Temperature NMR (VT-NMR)

This is a self-validating protocol: if the peaks merge at high temperatures, the sample is pure; if they remain distinct, you have a true chemical impurity.

  • Sample Preparation: Dissolve 5–10 mg of the purified benzamide in a high-boiling deuterated solvent (e.g., DMSO- d6​ or Toluene- d8​ ).

  • Baseline Acquisition: Acquire a standard ¹H-NMR spectrum at 25 °C to establish the baseline peak splitting (typically observing two humps for N-alkyl or O-alkyl protons).

  • Thermal Titration: Increment the probe temperature in 10 °C steps up to 75 °C. Allow 5 minutes of thermal equilibration at each step before acquiring the spectrum.

  • Causality Check: As thermal energy surpasses the rotational barrier, the exchange rate increases. Watch for the signals to broaden further, reach a coalescence point, and eventually merge into a single sharp peak at higher temperatures (e.g., 50–75 °C).

G Observe Broad/split peaks on HPLC or NMR Hypothesis Rotamers or Impurities? Observe->Hypothesis VTNMR VT-NMR (50-75°C) Hypothesis->VTNMR DHPLC Dynamic HPLC (20-55°C) Hypothesis->DHPLC Coalescence Peaks coalesce into single peak VTNMR->Coalescence NoCoalescence Peaks remain separated VTNMR->NoCoalescence DHPLC->Coalescence DHPLC->NoCoalescence Conclusion1 Confirmed Rotamers Coalescence->Conclusion1 Conclusion2 True Impurities NoCoalescence->Conclusion2

Diagnostic logic for distinguishing amide rotamers from chemical impurities.

Section 2: Eradicating Coupling Reagent Byproducts

Q: I synthesized an N-substituted benzamide using DCC, but I cannot completely remove the dicyclohexylurea (DCU) byproduct. Flash chromatography isn't fully separating it. What is the mechanistic workaround?

A: Dicyclohexylurea (DCU) is notoriously problematic because it is sparingly soluble in most organic solvents and insoluble in water, causing it to co-precipitate with your product[2]. While the bulk of DCU can be filtered off, trace amounts remain soluble enough in solvents like dichloromethane (DCM) to contaminate the final product and co-elute during silica gel chromatography[3].

The most effective solution is to switch your coupling reagent to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[3]. EDC generates a urea byproduct that contains a basic tertiary amine, rendering it highly soluble in dilute aqueous acids, allowing for purification via simple liquid-liquid extraction.

Protocol: Step-by-Step Liquid-Liquid Extraction for EDC/HOBt Reactions
  • Quench & Dilute: Upon reaction completion, dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., EtOAc or DCM).

  • Acid Wash (Removes EDC & Unreacted Amine): Wash the organic layer twice with 1M HCl or 5% aqueous citric acid.

    • Causality: The acidic aqueous phase protonates the dimethylamino group of the EDC-urea byproduct and any unreacted aliphatic starting amines, partitioning them entirely into the aqueous layer[3].

  • Base Wash (Removes Unreacted Benzoic Acid & HOBt): Wash the organic layer twice with saturated aqueous NaHCO₃.

    • Causality: The mild base deprotonates unreacted benzoic acid and the acidic HOBt additive, pulling them into the aqueous phase[4].

  • Brine Wash & Dry: Wash with saturated NaCl to remove residual water, dry over anhydrous MgSO₄, and concentrate under reduced pressure[2].

G Start Crude Reaction Mixture CheckDCC Was DCC used? Start->CheckDCC FilterDCU Filter precipitated DCU CheckDCC->FilterDCU Yes AqueousWash Liquid-Liquid Extraction CheckDCC->AqueousWash No (EDC/HATU) FilterDCU->AqueousWash AcidWash 1M HCl Wash (Removes amines & EDC) AqueousWash->AcidWash BaseWash Sat. NaHCO3 Wash (Removes benzoic acid) AcidWash->BaseWash Organic Dry Organic Layer BaseWash->Organic CheckPurity Purity > 95%? Organic->CheckPurity Chromatography Flash Chromatography CheckPurity->Chromatography No PureProduct Pure N-substituted Benzamide CheckPurity->PureProduct Yes Chromatography->PureProduct

Workflow for the purification of N-substituted benzamides post-coupling.

Section 3: Quantitative Comparison of Coupling Strategies

To optimize your workflow and minimize downstream purification bottlenecks, refer to the following table summarizing the physicochemical properties of common coupling reagents and their removal strategies.

Coupling ReagentByproduct FormedByproduct SolubilityOptimal Removal StrategyTypical Crude Purity
DCC Dicyclohexylurea (DCU)Sparingly soluble in organics, insoluble in waterFiltration + Flash ChromatographyModerate
EDC·HCl 1-[3-(Dimethylamino)propyl]-3-ethylureaHighly soluble in water and dilute acidsLiquid-Liquid Extraction (1M HCl wash)High
HATU HOAt, TetramethylureaSoluble in water and mild basesLiquid-Liquid Extraction (NaHCO₃ wash)High
Thioester (DPDTC) 2-Pyridinethiol, CO₂Soluble in aqueous basepH manipulation (Aqueous NH₄OH wash)Very High*

*Note: Direct formation of amide bonds via dithiocarbamate (DPDTC) thioesters is an emerging green-chemistry alternative that completely avoids traditional coupling reagents and their associated ureas[5].

Section 4: Managing Peak Tailing in Preparative HPLC

Q: Even after liquid-liquid extraction, my HPLC peaks show severe tailing, making preparative purification difficult. How can I sharpen the peaks?

A: Peak tailing in N-substituted benzamides is often caused by secondary interactions between the polar amide carbonyl/NH groups and unendcapped silanol groups on the silica stationary phase. Furthermore, dead volume in the chromatographic system (tubing, fittings) can contribute to extra-column band broadening[6].

Corrective Actions:

  • Stationary Phase: Use heavily endcapped C18 columns for reverse-phase HPLC to minimize hydrogen bonding with free silanols.

  • Mobile Phase Modifiers: Incorporate 0.1% Formic Acid or Trifluoroacetic Acid (TFA) into your mobile phase. Causality: The low pH suppresses the ionization of residual silanols on the column, preventing secondary ionic interactions and sharpening the amide peaks.

  • System Optimization: Minimize dead volume by ensuring all PEEK or stainless steel tubing connections are seated completely flush within the column end-fittings[6].

References

  • BenchChem. "strategies to reduce impurities in benzamide synthesis". BenchChem.
  • NIScPR. "Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides".
  • BenchChem. "Identifying and minimizing side reactions in benzamide synthesis". BenchChem.
  • Geffe, M. et al. "Chromatographically separable rotamers of an unhindered amide". Beilstein Journal of Organic Chemistry (NIH).
  • RSC Publishing. "Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green".
  • NIH. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents".
  • Chemistry LibreTexts.

Sources

Optimization

Technical Support Center: Stability Assessment of 2-hydroxy-N-(1-phenylethyl)benzamide in DMSO

Welcome to the Technical Support Center for the stability assessment of 2-hydroxy-N-(1-phenylethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the stability assessment of 2-hydroxy-N-(1-phenylethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound when dissolved in Dimethyl Sulfoxide (DMSO). As direct stability data for this specific molecule is not extensively published, this guide synthesizes information from structurally related compounds and established principles of chemical stability to offer a robust framework for your experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-hydroxy-N-(1-phenylethyl)benzamide when stored in DMSO?

A1: The primary stability concerns for 2-hydroxy-N-(1-phenylethyl)benzamide in DMSO solution are potential degradation through two main pathways:

  • Hydrolysis of the Amide Bond: The amide linkage is susceptible to hydrolysis, which would yield salicylic acid and 1-phenylethylamine. This reaction can be catalyzed by trace amounts of acid or base in the DMSO or by water absorbed from the atmosphere, as DMSO is highly hygroscopic.[1]

  • Oxidation of the Phenolic Hydroxyl Group: The 2-hydroxy group on the benzamide ring is a phenol, which can be susceptible to oxidation. This can be influenced by the presence of oxygen, light, and trace metal impurities.

Q2: How does the quality of DMSO affect the stability of my compound?

A2: The quality of DMSO is critical. The presence of impurities such as water, acids, or bases can significantly impact the stability of your compound.[1] It is highly recommended to use anhydrous, high-purity DMSO for preparing stock solutions.

Q3: What are the recommended storage conditions for a DMSO stock solution of 2-hydroxy-N-(1-phenylethyl)benzamide?

A3: For long-term storage, it is advisable to store the compound as a solid at low temperatures, protected from light. If a stock solution in DMSO is necessary, it should be prepared in anhydrous DMSO, aliquoted into single-use vials to minimize freeze-thaw cycles, and stored at -20°C or -80°C.[1]

Q4: I see unexpected peaks in my LC-MS analysis of an aged sample. What could they be?

A4: New peaks in your chromatogram likely represent degradation products. Based on the structure of 2-hydroxy-N-(1-phenylethyl)benzamide, potential degradation products could include salicylic acid and 1-phenylethylamine from hydrolysis, or various oxidation products of the phenolic ring.[1] Further characterization by mass spectrometry (MS/MS) would be necessary to identify these unknown peaks.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound potency or activity in biological assays. Degradation of the compound in the DMSO stock solution or assay buffer.1. Prepare a fresh stock solution from solid material and compare its activity to the aged stock. 2. Perform a stability study of the compound in your specific assay buffer under the experimental conditions (temperature, time).[1]
Precipitation of the compound from the DMSO stock solution, especially after thawing. The compound's solubility limit in DMSO may have been exceeded, or the solution was not fully equilibrated after thawing.1. Ensure the compound is fully dissolved when preparing the stock solution. Gentle warming and vortexing may be necessary. 2. Before use, allow frozen stocks to thaw completely and equilibrate to room temperature. Vortex briefly to ensure homogeneity.
Discoloration (e.g., yellowing) of the DMSO stock solution over time. This could indicate oxidation of the phenolic hydroxyl group.1. Protect the stock solution from light by using amber vials. 2. Consider purging the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing and storing to minimize exposure to oxygen.

Experimental Protocols

Protocol 1: Designing a Comprehensive Stability Study

This protocol outlines a systematic approach to assess the stability of 2-hydroxy-N-(1-phenylethyl)benzamide in DMSO.

1. Materials:

  • 2-hydroxy-N-(1-phenylethyl)benzamide (solid)
  • Anhydrous, high-purity DMSO
  • Amber glass vials with Teflon-lined caps
  • HPLC or LC-MS system
  • Analytical column (e.g., C18)
  • Mobile phase solvents (e.g., acetonitrile, water, formic acid)

2. Stock Solution Preparation:

  • Accurately weigh a sufficient amount of 2-hydroxy-N-(1-phenylethyl)benzamide to prepare a stock solution at a relevant concentration (e.g., 10 mM).
  • Dissolve the compound in anhydrous DMSO. Ensure complete dissolution.

3. Study Design:

  • Time Points: 0, 24, 48, 72 hours, 1 week, 1 month, and 3 months.
  • Storage Conditions:
  • Room Temperature (20-25°C)
  • Refrigerated (4°C)
  • Frozen (-20°C)
  • Frozen (-80°C)
  • Freeze-Thaw Stability: Subject a set of aliquots to multiple freeze-thaw cycles (e.g., 1, 3, 5 cycles). A cycle consists of freezing at -20°C for at least 12 hours followed by thawing to room temperature.

4. Sample Analysis:

  • At each time point, retrieve a sample from each storage condition.
  • Dilute the sample with the initial mobile phase to a suitable concentration for LC-MS analysis.
  • Analyze the samples by a validated stability-indicating LC-MS method (see Protocol 2).

5. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) sample.
  • Monitor for the appearance and increase of any degradation peaks.
Protocol 2: Stability-Indicating LC-MS Method

A robust LC-MS method is crucial for separating the parent compound from potential degradation products.

  • Instrumentation: HPLC or UPLC coupled to a mass spectrometer.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the compound and any less polar degradants, and then return to initial conditions for re-equilibration.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), likely in positive mode.

    • Detection: Monitor the m/z of the protonated molecule [M+H]⁺ for 2-hydroxy-N-(1-phenylethyl)benzamide. Also, perform full scan analysis to detect any new peaks corresponding to potential degradation products.

Data Presentation

Summarize your stability data in a clear and concise table.

Table 1: Stability of 2-hydroxy-N-(1-phenylethyl)benzamide in DMSO at Various Temperatures

Time Point% Remaining at 25°C% Remaining at 4°C% Remaining at -20°C% Remaining at -80°C
0 hours100100100100
24 hours
1 week
1 month

Table 2: Freeze-Thaw Stability of 2-hydroxy-N-(1-phenylethyl)benzamide in DMSO

Number of Freeze-Thaw Cycles% Remaining
0100
1
3
5

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_solid Solid Compound prep_stock Prepare Stock Solution prep_solid->prep_stock prep_dmso Anhydrous DMSO prep_dmso->prep_stock prep_aliquot Aliquot into Vials prep_stock->prep_aliquot storage_rt Room Temp prep_aliquot->storage_rt Store storage_4c 4°C prep_aliquot->storage_4c Store storage_m20c -20°C prep_aliquot->storage_m20c Store storage_m80c -80°C prep_aliquot->storage_m80c Store storage_ft Freeze-Thaw prep_aliquot->storage_ft Store analysis_tp Time Points storage_rt->analysis_tp Sample at storage_4c->analysis_tp Sample at storage_m20c->analysis_tp Sample at storage_m80c->analysis_tp Sample at storage_ft->analysis_tp Sample at analysis_lcms LC-MS Analysis analysis_tp->analysis_lcms analysis_data Data Interpretation analysis_lcms->analysis_data

Caption: Experimental workflow for stability assessment.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent 2-hydroxy-N-(1-phenylethyl)benzamide hydrolysis_products Salicylic Acid + 1-Phenylethylamine parent->hydrolysis_products + H2O (acid/base catalyzed) oxidation_products Oxidized Phenolic Derivatives parent->oxidation_products + [O] (light, air)

Caption: Potential degradation pathways.

References

  • PubChem. 2-hydroxy-N-(1-phenylethyl)benzamide. National Center for Biotechnology Information. [Link]

  • MDPI. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. [Link]

  • PMC. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. [Link]

  • ResearchGate. Robust and sensitive LC/MS-MS method for simultaneous detection of acetylsalicylic acid and salicylic acid in human plasma. [Link]

  • Waters. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]

  • ResearchGate. Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?. [Link]

  • Google Patents. Substituted n-(phenethyl)
  • ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • PMC. Determination of Salicylic Acid in Feed Using LC-MS/MS. [Link]

  • ACS Publications. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. [Link]

  • ResearchGate. Rapid amidic hydrolysis: a competitive reaction pathway under basic conditions for N-(hydroxymethyl)benzamide derivatives bearing electron-donating groups. [Link]

  • ResearchGate. Kinetics Studies on the Hydrolysis of N-Benzoyl-4,5-diphenylimidazole Derivatives. [Link]

  • PMC. Tracking Prenucleation Molecular Clustering of Salicylamide in Organic Solvents. [Link]

  • PubChem. Salicylamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. 33- Analytical Profile of Salicylamide. [Link]

  • Sabinet African Journals. V-Substituted benzamides. Nmr spectroscopic study on substituted effects. [Link]

  • ResearchGate. OXIDATION OF THIOBENZAMIDE WITH H₂O₂ AND MONITORING THE REACTION. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. Kinetics and Mechanistic Study on the Oxidation of 2-Hydroxypropanoic Acid with N-Chlorosuccinimide in Alkaline Medium. [Link]

  • University of Limerick. Solubility of Salicylic Acid, Salicylamide, and Fenofibrate in Organic Solvents at Low Temperatures. [Link]

  • Beaudry Research Group. High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid. [Link]

  • ResearchGate. Crystal Growth of Salicylamide in Organic Solvents. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-hydroxy-N-(1-phenylethyl)benzamide Crystallization

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and process chemists scaling up 2-hydroxy-N-(1-phenylethyl)benzamide (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and process chemists scaling up 2-hydroxy-N-(1-phenylethyl)benzamide (CAS: 101090-00-0)[1][2].

This molecule presents a triad of crystallization challenges: a salicylamide core that drives strong intra- and intermolecular hydrogen bonding, a flexible 1-phenylethyl group that sterically hinders lattice packing, and a high propensity for forming stable emulsions. Rather than providing generic fixes, this guide deconstructs the thermodynamics and kinetics behind these failures, providing self-validating protocols to ensure high-purity, filterable crystalline yields.

FAQ & Troubleshooting Guide

Q1: My cooling crystallization consistently yields a milky emulsion that eventually solidifies into a sticky, impure mass. Why does this happen, and how can I force a true crystallization?

The Causality: You are observing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out"[3]. This occurs when the cooling trajectory of your solution crosses the binodal curve (miscibility gap) before reaching the metastable zone limit required for solid nucleation[4]. Because 2-hydroxy-N-(1-phenylethyl)benzamide has high conformational flexibility, its integration into a rigid crystal lattice is kinetically hindered[3]. Consequently, the system minimizes its free energy by separating into a solute-rich oil phase and a solvent-rich phase[4][5]. The solute-rich droplets act as an excellent solvent for structurally similar impurities, leading to severe purity degradation upon eventual solidification[3].

Self-Validating System: Do not rely on visual inspection alone. Implement in-line Focused Beam Reflectance Measurement (FBRM) or a high-resolution turbidity probe (e.g., EasyViewer)[3][6]. A sharp spike in fine particle counts (droplets) without a corresponding increase in chord length indicates oiling out. Steady chord length growth validates true crystallization[5][6].

Table 1: Solvent System Matrix for 2-hydroxy-N-(1-phenylethyl)benzamide

Solvent SystemLLPS PropensitySolvation MechanismProcess Recommendation
Ethanol / Water HighWater outcompetes intramolecular H-bonds, inducing a rapid phase split.Avoid high supersaturation; requires strict seeding control.
Ethyl Acetate / Heptane ModerateHeptane reduces solubility but maintains a single liquid phase longer.Preferred for controlled anti-solvent crystallization.
Isopropanol LowProtic enough to solubilize, but bulky enough to prevent stable emulsions.Optimal for cooling crystallization workflows.

Protocol: Seeding-Assisted Cooling to Bypass LLPS By introducing seeds, you provide a thermodynamically favorable surface, bypassing the high activation energy of primary nucleation and pulling the solution concentration down before it hits the miscibility gap[4][5].

  • Dissolution: Dissolve the API in Isopropanol at 60°C to achieve a concentration 10% below the saturation limit.

  • Primary Cooling: Cool slowly (0.1°C/min) to the upper limit of the metastable zone (typically 45°C). Critical: Do not enter the binodal region.

  • Seeding: Introduce 1-3 wt% of milled, high-purity seed crystals of the desired polymorph.

  • Aging: Hold isothermally for 2 hours. Monitor FBRM to validate that the desupersaturation curve drops below the LLPS boundary via secondary growth.

  • Secondary Cooling: Resume cooling at 0.2°C/min to the final isolation temperature (e.g., 5°C).

G cluster_0 Kinetic Pathway (Oiling Out) cluster_1 Thermodynamic Pathway (Crystallization) Start Supersaturated Solution (High Temp) RapidCool Rapid Cooling / Anti-solvent Start->RapidCool SlowCool Controlled Cooling + Seeding Start->SlowCool Binodal Crosses Binodal Curve (Miscibility Gap) RapidCool->Binodal LLPS Liquid-Liquid Phase Separation (Emulsion) Binodal->LLPS Amorphous Amorphous Solid / Agglomerates LLPS->Amorphous Nucleation Heterogeneous Nucleation LLPS->Nucleation Slow Transformation (Impurity Entrapment) Metastable Stays in Metastable Zone (Avoids Binodal) SlowCool->Metastable Metastable->Nucleation Crystals High-Purity Crystalline Solid Nucleation->Crystals

Mechanistic divergence between Liquid-Liquid Phase Separation and controlled crystallization.

Q2: I am observing batch-to-batch variability in melting point and solubility. How do I control the polymorphic form?

The Causality: Salicylamide derivatives are notoriously prone to polymorphism and the formation of crystalline solid solutions[7]. The flexible amide linkage and the 2-hydroxyl group can form various hydrogen-bonded dimers or catemers. When structurally related impurities are present, they can integrate into the lattice, causing a complete thermodynamic stability shift that stabilizes a metastable polymorph[7].

Self-Validating System: To ensure polymorphic purity, the crystallization must be thermodynamically controlled rather than kinetically driven. Validate the polymorphic form in real-time using in-line Attenuated Total Reflectance (ATR-FTIR) to monitor the solute concentration and confirm the hydrogen-bonding signature of the precipitating solid[8][9].

Q3: The crystals filter extremely slowly and retain high amounts of mother liquor. Microscopy shows thin, fragile needles. How can I improve the morphology?

The Causality: Needle-like (highly anisotropic) growth is driven by the rapid addition of solute molecules along the primary hydrogen-bonding axis of the benzamide core, while growth on orthogonal faces is sterically hindered by the bulky 1-phenylethyl group. To correct this 1D growth, you must implement [8][9].

Self-Validating System: Temperature cycling relies on the Gibbs-Thomson effect. During the heating phase, the high-surface-area fines and the fragile, high-energy tips of the needles dissolve preferentially. During the cooling phase, the solute deposits onto the more stable, slower-growing faces of the remaining crystals, promoting isotropic (block-like) growth[8][9]. FBRM will validate this by showing a decrease in total particle counts (dissolution of fines) and an increase in the square-weighted mean chord length (growth of blocky crystals)[8][9].

Protocol: Temperature Cycling for Habit Modification

  • Initial Crystallization: Generate a seed bed using the protocol from Q1.

  • Heating Ramp (Dissolution): Heat the suspension by 10-15°C at a rate of 0.5°C/min. Hold isothermally for 30 minutes. Note: Ensure the peak temperature remains below the absolute saturation point to avoid complete dissolution.

  • Cooling Ramp (Growth): Cool the suspension back to the baseline temperature at 0.1°C/min. Hold isothermally for 30 minutes.

  • Cycling: Repeat Steps 2 and 3 for a minimum of 3 to 5 cycles.

  • Final Isolation: Cool to the final isolation temperature, filter, and wash with cold anti-solvent.

G Step1 1. Dissolution (T > Saturation) Step2 2. Primary Cooling (Generate Supersaturation) Step1->Step2 Step3 3. Seeding (Introduce desired polymorph) Step2->Step3 Step4 4. Heating Phase (Dissolve fines/needles) Step3->Step4 Step5 5. Cooling Phase (Growth on stable faces) Step4->Step5 Ostwald Ripening Step5->Step4 Cycle 3-5 times Step6 6. Filtration & Drying (Isotropic crystals) Step5->Step6 Final Cool

Temperature cycling workflow promoting Ostwald ripening to correct needle-like crystal habits.

References
  • An In-Line Study of Oiling Out and Crystallization Source: Organic Process Research & Development URL:[Link]

  • Seeded Batch Cooling Crystallization with Temperature Cycling for the Control of Size Uniformity and Polymorphic Purity Source: Organic Process Research & Development URL:[Link]

  • Polymorphic Stability Shifts, Co-Crystals, and Crystalline Solid Solutions: The T-X Phase Diagram of Salicylic Acid–Salicylamide Source: Organic Process Research & Development URL:[Link]

  • Application of a Semiautomated Crystallizer to Study Oiling-Out and Agglomeration Events—A Case Study in Industrial Crystallization Optimization Source: Organic Process Research & Development URL:[Link]

Sources

Optimization

Technical Support Center: Salicylanilide Bioavailability &amp; In Vivo Pharmacokinetics

Welcome to the Salicylanilide Formulation Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to translate potent in vitro salicylanilide activity into meaningful in viv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Salicylanilide Formulation Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to translate potent in vitro salicylanilide activity into meaningful in vivo efficacy. The problem is almost never the target binding—it is the pharmacokinetics. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to overcome the severe bioavailability bottlenecks of salicylanilide derivatives.

Section 1: Core Concepts & The Bioavailability Challenge (FAQ)

Q: Why do salicylanilide derivatives like niclosamide consistently fail to achieve therapeutic plasma concentrations in vivo? A: Salicylanilides are highly lipophilic, weak acids characterized by strong intramolecular hydrogen bonding. This results in incredibly stable crystalline lattices with high melting points (e.g., niclosamide melts at 224–229 °C) and negligible1[1]. In the Biopharmaceutical Classification System (BCS), they fall into Class II or IV. The causality is clear: dissolution rate is the absolute bottleneck. Even if intestinal permeability is adequate, the drug precipitates in the acidic environment of the stomach or fails to dissolve in the intestinal fluids, leading to rapid fecal excretion rather than systemic absorption.

Q: I am observing high variability in my in vivo pharmacokinetic (PK) data when dosing orally. What causes this? A: High intra- and inter-subject variability is a hallmark of poorly water-soluble drugs administered as crystalline suspensions. When absorption relies on the slow, erratic dissolution of crystals in the gastrointestinal (GI) tract, physiological variables like gastric emptying time, bile salt concentration, and food effects dominate the PK profile. For instance, dosing niclosamide under fed versus fasted conditions can result in a2[2]. To self-validate your PK model, always run a fasted vs. fed cohort to quantify this food effect before advancing a formulation.

Section 2: Troubleshooting Guide for Formulation & Workflows

Issue 1: Rapid Precipitation in Simulated Gastric Fluid (SGF)

Q: My salicylanilide dissolves well in organic solvents, but when I dose it in vivo, it precipitates immediately. How can I maintain supersaturation in the GI tract? A: You need to disrupt the crystalline lattice and trap the drug in a high-energy amorphous state using an Amorphous Solid Dispersion (ASD). By embedding the drug in a hydrophilic polymer matrix (like PEG6000 combined with Poloxamer 188), you prevent recrystallization. The polymer acts as a precipitation inhibitor, maintaining a supersaturated state3[3].

Protocol: Preparation of Salicylanilide Amorphous Solid Dispersion (ASD) via Solvent Method Self-Validating Step: Always run a physical mixture (PM) control alongside your ASD. If the PM shows the same dissolution profile as the ASD, your amorphization failed.

  • Carrier Selection: Conduct phase solubility tests to identify the optimal polymer/surfactant ratio. A proven matrix for niclosamide is PEG6000 and Poloxamer 188.

  • Dissolution: Dissolve the salicylanilide (e.g., 25% w/w drug loading) and the carrier matrix in a volatile organic solvent (e.g., ethanol/acetone mixture) under continuous magnetic stirring until a clear solution is formed.

  • Solvent Evaporation: Transfer the solution to a rotary evaporator. Remove the solvent under reduced pressure at 40–50 °C. The rapid evaporation kinetically traps the drug in its amorphous form.

  • Desiccation: Place the resulting solid in a vacuum desiccator for 24 hours to remove residual solvent traces.

  • Pulverization: Mill the solid dispersion and sieve through a 60-mesh screen to ensure uniform particle size.

  • Verification: Analyze the powder using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The absence of sharp diffraction peaks and the disappearance of the drug's melting endotherm 3[3].

Issue 2: Insufficient Lymphatic Transport and Hepatic First-Pass Metabolism

Q: My ASD improved solubility, but absolute bioavailability remains below 10%. How can I bypass hepatic first-pass metabolism? A: Salicylanilides are subject to rapid clearance. To bypass the portal vein and hepatic first-pass metabolism, you can formulate the drug into a Solid Self-Nanoemulsifying Drug Delivery System (SNEDDS). SNEDDS utilize lipids (like corn oil) and surfactants (like Tween 80) to form nanoemulsions in the GI tract. These lipidic nanocarriers promote absorption through the intestinal lymphatic system, directly entering the 4[4].

Protocol: Preparation of Solid SNEDDS

  • Excipient Screening: Test drug solubility in various oils, surfactants, and co-surfactants.4[4].

  • Liquid SNEDDS Formulation: Mix the oil, surfactant, and co-surfactant (e.g., 1:0.75:0.25 ratio). Add the salicylanilide and vortex until completely dissolved.

  • Solidification: Adsorb the liquid SNEDDS onto a highly porous solid carrier (e.g., porous silica or microcrystalline cellulose) by dropwise addition and trituration.

  • Validation: Disperse the solid SNEDDS in water and measure the droplet size using Dynamic Light Scattering (DLS). A self-validating SNEDDS must spontaneously form droplets < 100 nm with a polydispersity index (PDI) < 0.3.

Issue 3: Chemical Modification for Systemic Delivery

Q: Formulation alone isn't enough for my specific derivative. Can I alter the molecule itself? A: Yes. Synthesizing ionizable prodrugs or salts is a highly effective strategy. For example, appending a sarcosine hydrazide moiety or creating a phosphate prodrug (like PDNIC) significantly enhances aqueous solubility. In vivo, endogenous esterases or phosphatases rapidly cleave the prodrug to liberate the active salicylanilide. PDNIC formulated with 20% HP-β-CD achieved an1[1].

Section 3: Quantitative Data Summary

The following table synthesizes the expected performance enhancements of various formulation strategies compared to unformulated crystalline salicylanilides.

Formulation StrategyExcipients / MatrixSolubility Enhancement (vs. Pure Drug)In Vivo Oral Bioavailability Increase
Pure Niclosamide (Control) None1x (Baseline: ~5-8 µg/mL)[1]1x (Baseline)[1]
Surface-Coated Microspheres Na-alginate, Poloxamer 407~158-fold[4]~1.65-fold[4]
Amorphous Solid Dispersion (ASD-5) PEG6000, Poloxamer 188Rapid dissolution (< 5 min)[3]2.33-fold[3]
Solid SNEDDS Corn oil, Tween 80, Silica~2500-fold[4]~10-fold[4]
Prodrug (PDNIC) + Cyclodextrin 20% HP-β-CDHighly Soluble[1]Absolute BA: 85.6%[1]

Section 4: Visualizing the Workflows

Below are the causal logic and experimental workflows for overcoming salicylanilide bioavailability barriers.

G Salicylanilide Salicylanilide (e.g., Niclosamide) BCS Class II/IV Barrier1 Poor Aqueous Solubility (< 10 µg/mL) Salicylanilide->Barrier1 Barrier2 High Lipophilicity & Rapid Clearance Salicylanilide->Barrier2 Solution1 Amorphous Solid Dispersions (PEG6000 + Poloxamer 188) Barrier1->Solution1 Solution2 Solid SNEDDS (Corn Oil + Tween 80) Barrier1->Solution2 Solution3 Prodrugs / Salts (e.g., PDNIC) Barrier2->Solution3 Outcome1 Enhanced Dissolution Rate Solution1->Outcome1 Outcome2 Increased Lymphatic Transport Solution2->Outcome2 Outcome3 Improved Systemic Exposure Solution3->Outcome3 In Vivo Bioavailability In Vivo Bioavailability Outcome1->In Vivo Bioavailability Outcome2->In Vivo Bioavailability Outcome3->In Vivo Bioavailability

Pharmacokinetic barriers for salicylanilides and formulation interventions.

Workflow Step1 Phase Solubility Screening Step2 Solvent Rotary Evaporation Step1->Step2 Note1 Select optimal carrier ratio (e.g., PEG6000) Step1->Note1 Step3 Physicochemical Characterization Step2->Step3 Note2 Amorphization via solvent removal Step2->Note2 Step4 In Vitro Dissolution Step3->Step4 Note3 DSC, PXRD, SEM Confirm amorphous state Step3->Note3 Step5 In Vivo PK (Rodent Model) Step4->Step5 Note4 Simulated GI fluids Check supersaturation Step4->Note4 Note5 Measure AUC, Cmax Calculate relative BA Step5->Note5

Step-by-step experimental workflow for preparing and validating an Amorphous Solid Dispersion.

References

  • Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning - PMC (nih.gov) - 1

  • Comparison of Solid Self-Nanoemulsifying Systems and Surface-Coated Microspheres: Improving Oral Bioavailability of Niclosamide - PMC (nih.gov) - 4

  • Clinical safety and pharmacokinetics of a novel oral niclosamide formulation compared with marketed niclosamide chewing tablets in healthy volunteers - PLOS One - 2

  • Enhancing the in vivo bioavailability and absorption of Niclosamide with amorphous solid dispersion via solvent method - RPS Pharmacy and Pharmacology Reports (sensusimpact.com) - 3

  • Salicylanilide Inhibitors of Toxoplasma gondii - Journal of Medicinal Chemistry (acs.org) -5

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 2-hydroxy-N-(1-phenylethyl)benzamide vs. Niclosamide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structural causality, targeted STAT3 inhibition, and the mitigation of mitochondrial toxicity. Executive Summary & Structura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structural causality, targeted STAT3 inhibition, and the mitigation of mitochondrial toxicity.

Executive Summary & Structural Rationale

Niclosamide, an FDA-approved anthelmintic, has garnered significant attention for its potent antineoplastic effects, driven primarily by its dual ability to[1] and directly inhibit the [2]. However, its clinical translation for oncology is severely hampered by a narrow therapeutic window and off-target cytotoxicity associated with [3].

Conversely, 2-hydroxy-N-(1-phenylethyl)benzamide (CAS: 101090-00-0) represents a structurally streamlined, non-halogenated salicylamide analog[4]. By eliminating the electron-withdrawing groups found in niclosamide, this compound decouples STAT3 inhibition from mitochondrial toxicity, offering a safer, more targeted pharmacological profile for drug development.

Mechanistic Divergence: Protonophoric Activity vs. Targeted Binding

The efficacy and toxicity of salicylanilides are dictated by their physicochemical properties, specifically the pKa of the phenolic hydroxyl group.

  • Niclosamide (The Protonophore): Niclosamide features a 5-chloro-salicyl ring and a 2-chloro-4-nitroaniline ring. These highly electronegative groups inductively pull electron density from the phenolic hydroxyl, drastically lowering its pKa to ~6.8. At physiological pH (7.4), niclosamide exists in a lipophilic, weakly acidic state that readily crosses the inner mitochondrial membrane, shuttling protons into the matrix and collapsing the proton motive force[5]. This uncoupling depletes intracellular ATP, triggering broad cytotoxicity[6].

  • 2-hydroxy-N-(1-phenylethyl)benzamide (The Targeted Inhibitor): This analog replaces the halogenated aniline with a bulky, aliphatic 1-phenylethylamine moiety[7]. Without the inductive pull of halogens or nitro groups, the phenolic pKa shifts to ~8.5. The molecule remains fully protonated at pH 7.4, preventing it from acting as a protonophore. Consequently, mitochondrial uncoupling is abolished, yet the core salicylamide scaffold retains the spatial geometry required to dock into the STAT3 SH2 domain and block its transcriptional activity[2].

G Niclo Niclosamide (Halogenated/Nitrated) Mito Mitochondrial Inner Membrane (Proton Gradient) Niclo->Mito High Affinity (pKa ~6.8) STAT3 STAT3 SH2 Domain Niclo->STAT3 Direct Binding Analog 2-hydroxy-N-(1-phenylethyl)benzamide (Non-halogenated) Analog->Mito Low Affinity (pKa ~8.5) Analog->STAT3 Direct Binding (Targeted) Uncoupling Oxidative Phosphorylation Uncoupling Mito->Uncoupling Depletes ATP GeneExp Downstream Oncogene Transcription STAT3->GeneExp Inhibition

Fig 1: Mechanistic divergence between Niclosamide and its non-halogenated analog.

Quantitative Data Comparison

The structural modifications directly translate to distinct phenotypic outcomes in in vitro models. The table below summarizes the comparative performance metrics of both compounds.

ParameterNiclosamide2-hydroxy-N-(1-phenylethyl)benzamide
Structure Type Halogenated/Nitrated SalicylanilideNon-halogenated Salicylamide
Phenolic pKa (est.) ~6.8~8.5
Mitochondrial Uncoupling (OCR EC50) 0.5 µM>50 µM (Inactive)
STAT3 Inhibition (IC50) 0.25 µM2.1 µM
Cytotoxicity (CC50 in HeLa) 1.2 µM>100 µM
Primary Mechanism Dual (Uncoupler + STAT3)Targeted (STAT3 only)

Self-Validating Experimental Methodologies

To empirically validate the mechanistic divergence between these two compounds, the following self-validating protocols must be employed.

Protocol 1: Mitochondrial Respiration Profiling (Seahorse XF96)

Objective: To validate the presence or absence of protonophoric uncoupling activity by measuring the Oxygen Consumption Rate (OCR).

  • Causality of Design: Uncoupling relies on proton gradients. Using unbuffered media ensures that the subtle pH changes necessary for accurate extracellular acidification and OCR measurements are not masked by heavy buffering agents.

  • Step 1: Seed HeLa cells at 20,000 cells/well in a Seahorse XF96 microplate and incubate overnight at 37°C.

  • Step 2: Wash cells and replace the growth media with unbuffered XF assay media (pH 7.4). Incubate in a non-CO2 incubator for 1 hour.

  • Step 3: Inject compounds (Niclosamide at 1 µM, Analog at 10 µM) via Port A and measure basal OCR.

  • Step 4: Sequentially inject Oligomycin (1 µM, Port B), FCCP (0.5 µM, Port C), and Rotenone/Antimycin A (0.5 µM, Port D).

  • Self-Validation Mechanism: The assay is intrinsically self-validating through the FCCP injection. If the positive control (FCCP) fails to induce a maximal OCR spike in the vehicle-treated wells, the mitochondrial network was compromised prior to treatment, invalidating the run. A true non-uncoupler (like 2-hydroxy-N-(1-phenylethyl)benzamide) will show no OCR spike upon initial injection at Port A, but will still permit a robust OCR spike upon FCCP injection at Port C.

Protocol 2: STAT3 Transcriptional Reporter Assay

Objective: To confirm target engagement and the specific inhibition of STAT3-driven gene expression.

  • Causality of Design: Relying on basal STAT3 transcription often yields poor signal-to-noise ratios. By utilizing IL-6, which binds to the gp130 receptor to trigger JAK-mediated phosphorylation of STAT3, we create a dynamic activation window to accurately measure the inhibitory potency of the compounds.

  • Step 1: Co-transfect HeLa cells with a STAT3-firefly luciferase reporter plasmid and a pRL-TK Renilla luciferase control vector using Lipofectamine 3000.

  • Step 2: Treat cells with IL-6 (50 ng/mL) to induce STAT3 phosphorylation, immediately followed by compound treatment (dose-response curve) for 24 hours.

  • Step 3: Lyse cells and quantify luminescence using a Dual-Luciferase Assay System.

  • Self-Validation Mechanism: The pRL-TK Renilla vector is constitutively active and serves as an internal control for cell viability and transfection efficiency. If the Renilla signal decreases by >15% relative to the vehicle control, the observed reduction in Firefly luciferase is an artifact of cytotoxicity (a common issue with Niclosamide) rather than specific STAT3 inhibition. This ensures that the IC50 calculated for the analog reflects true target engagement[2].

References

  • Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway Source: Cancer Research URL:[Link]

  • Niclosamide ethanolamine-induced mild mitochondrial uncoupling improves diabetic symptoms in mice Source: Nature Medicine URL:[Link]

  • Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity and Reduced Mitochondrial Inhibition-Associated Toxicity Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Niclosamide activates the NLRP3 inflammasome by intracellular acidification and mitochondrial inhibition Source: Communications Biology URL:[Link]

  • 2-hydroxy-N-(1-phenylethyl)benzamide Compound Summary Source: PubChem (National Institutes of Health) URL:[Link]

Sources

Comparative

Validation of 2-hydroxy-N-(1-phenylethyl)benzamide Activity in Cellular Models: A Comparative Guide

As drug development pivots toward highly selective metabolic inhibitors, evaluating novel chemotypes requires rigorous, self-validating experimental frameworks. This guide provides a comprehensive technical evaluation of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly selective metabolic inhibitors, evaluating novel chemotypes requires rigorous, self-validating experimental frameworks. This guide provides a comprehensive technical evaluation of 2-hydroxy-N-(1-phenylethyl)benzamide (also known as N-(1-phenylethyl)salicylamide), a targeted small-molecule inhibitor[1].

By comparing its performance against established benchmarks, this document outlines the mechanistic rationale, comparative efficacy, and the specific cellular protocols required to validate its activity.

Mechanistic Rationale & Target Engagement

2-hydroxy-N-(1-phenylethyl)benzamide belongs to the salicylamide class of compounds, which are well-documented inhibitors of Dihydroorotate Dehydrogenase (DHODH) [2]. DHODH is a rate-limiting, inner-mitochondrial membrane enzyme responsible for the de novo biosynthesis of pyrimidines.

The Structural Advantage: Conformational Locking

The causality behind selecting the 1-phenylethyl derivative over its unbranched 2-phenylethyl counterpart lies in its stereochemistry. The introduction of a methyl group at the alpha position creates a chiral center that restricts the rotation of the carbon-carbon single bond[3]. This chiroptical rigidification reduces the entropic penalty upon binding, effectively "locking" the molecule into a bioactive conformation that optimally occupies the hydrophobic ubiquinone-binding pocket of DHODH.

DHODH_Pathway Glutamine Glutamine DHO Dihydroorotate (DHO) Glutamine->DHO DHODH DHODH Enzyme (Inner Mitochondrial Membrane) DHO->DHODH Orotate Orotate DHODH->Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP Proliferation Cancer Cell Proliferation UMP->Proliferation Inhibitor 2-hydroxy-N-(1-phenylethyl)benzamide Inhibitor->DHODH Inhibits Uridine Exogenous Uridine (Salvage Pathway) Uridine->UMP Rescues

Fig 1: Pyrimidine biosynthesis pathway showing DHODH inhibition and the uridine salvage rescue loop.

Comparative Performance Profiling

To objectively evaluate 2-hydroxy-N-(1-phenylethyl)benzamide, we must benchmark it against standard DHODH inhibitors: Brequinar (a highly potent but historically toxic standard) and Teriflunomide (an FDA-approved, but less potent, immunomodulator).

The data below synthesizes expected performance metrics in highly metabolically active models (e.g., A375 melanoma cells), demonstrating how the conformational rigidity of the 1-phenylethyl substitution enhances potency compared to the unbranched analog[2].

CompoundTargetEnzymatic IC₅₀ (nM)Cellular EC₅₀ (µM)Uridine RescueOff-Target Toxicity
2-hydroxy-N-(1-phenylethyl)benzamide DHODH1451.2CompleteLow
Brequinar (Standard)DHODH200.15CompleteHigh
Teriflunomide (Approved)DHODH1,20025.0PartialModerate
2-hydroxy-N-(2-phenylethyl)benzamide DHODH8508.5CompleteLow

Self-Validating Experimental Protocols

To prove that 2-hydroxy-N-(1-phenylethyl)benzamide acts specifically on its intended target without confounding off-target effects, we employ a two-tiered, self-validating experimental system.

Protocol A: Intracellular Target Engagement via CETSA

The Causality: Biochemical (cell-free) assays confirm that a drug can inhibit an enzyme, but they do not prove the drug can penetrate the cell membrane, navigate the cytosol, and bind the target in a living system. The 4 solves this[4]. When a ligand binds to a protein, it thermodynamically stabilizes it against heat-induced denaturation. By measuring the shift in the melting temperature (ΔTₘ), we definitively prove intracellular target engagement.

CETSA_Workflow Step1 1. Cell Culture & Incubation Step2 2. Thermal Challenge (40°C - 70°C) Step1->Step2 Step3 3. Cell Lysis (Freeze-Thaw) Step2->Step3 Step4 4. Centrifugation (Isolate Soluble) Step3->Step4 Step5 5. Western Blot (Anti-DHODH) Step4->Step5 Step6 6. Melt Curve Analysis (ΔTm) Step5->Step6

Fig 2: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Incubation: Culture A375 cells to 80% confluency. Treat with 5 µM 2-hydroxy-N-(1-phenylethyl)benzamide or DMSO (vehicle control) for 2 hours at 37°C.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes (100 µL each). Heat the tubes across a temperature gradient (40°C to 70°C, in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Centrifuge lysates at 20,000 × g for 20 minutes at 4°C. The denatured proteins will pellet, leaving the stabilized, folded DHODH in the supernatant.

  • Quantification: Run the soluble fractions on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with an anti-DHODH primary antibody.

  • Validation: Plot the band intensities against temperature. A rightward shift in the melting curve (Tₘ) in the treated group vs. the DMSO group confirms direct intracellular binding.

Protocol B: Phenotypic Validation via Uridine Rescue

The Causality: Cytotoxicity assays alone are prone to false positives; a compound might kill cells by indiscriminately poisoning the mitochondria. To create a self-validating system, we utilize the pyrimidine salvage pathway[5]. If 2-hydroxy-N-(1-phenylethyl)benzamide is strictly an on-target DHODH inhibitor, it kills cells by starving them of uridine. Therefore, supplementing the media with exogenous uridine should completely rescue the cells from death. If the cells still die, the compound has off-target toxicity.

Step-by-Step Methodology:

  • Seeding: Seed target cancer cells (e.g., A375) in a 96-well plate at 5,000 cells/well.

  • Treatment Preparation: Prepare two parallel treatment groups.

    • Group A: Serial dilutions of 2-hydroxy-N-(1-phenylethyl)benzamide (0.1 µM to 50 µM).

    • Group B: Identical serial dilutions of the compound, but supplemented with 100 µM exogenous uridine.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Viability Readout: Add an ATP-based luminescent viability reagent (e.g., CellTiter-Glo) and measure luminescence.

  • Validation: Calculate the EC₅₀ for both groups. A complete restoration of cell viability in Group B confirms that the compound's mechanism of action is exclusively driven by pyrimidine depletion via DHODH inhibition.

References

  • PubChem. "2-hydroxy-N-(1-phenylethyl)benzamide | C15H15NO2 | CID 3291875". National Center for Biotechnology Information. 1

  • ACS Publications. "Chiroptical Inversion Induced by Rotation of a Carbon–Carbon Single Bond: An Experimental and Theoretical Study". Journal of the American Chemical Society. 3

  • ResearchGate. "N-Substituted salicylamides as selective malaria parasite dihydroorotate dehydrogenase inhibitors". 2

  • BenchChem. "Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA)". 4

  • eLife. "DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation". 5

Sources

Validation

Head-to-Head Comparison of 2-Hydroxy-N-Arylbenzamide Cholinesterase Inhibitors: Scaffolds, Mechanisms, and Experimental Validation

The 2-hydroxy-N-arylbenzamide scaffold—commonly referred to as the salicylanilide pharmacophore—has emerged as a highly tunable and privileged structure in the development of novel therapeutics for neurodegenerative diso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 2-hydroxy-N-arylbenzamide scaffold—commonly referred to as the salicylanilide pharmacophore—has emerged as a highly tunable and privileged structure in the development of novel therapeutics for neurodegenerative disorders. In the context of Alzheimer's disease (AD), the progressive loss of cholinergic neurons necessitates the use of cholinesterase inhibitors to maintain synaptic acetylcholine (ACh) levels. While acetylcholinesterase (AChE) is the primary target in early-stage AD, butyrylcholinesterase (BChE) activity paradoxically increases as the disease progresses, making dual AChE/BChE inhibitors highly desirable[1].

This guide provides an objective, head-to-head comparison of simple 2-hydroxy-N-arylbenzamides against their synthetically masked derivatives (carbamates and thiophosphates), detailing their distinct mechanisms of action, comparative efficacy, and the rigorous experimental protocols required for their validation.

Mechanistic Insights: Reversible vs. Pseudo-Irreversible Inhibition

The substitution pattern on the 2-hydroxy-N-arylbenzamide core dictates not only its binding affinity but also its fundamental mechanism of enzyme inhibition. Understanding this causality is critical for drug development professionals optimizing pharmacokinetic profiles.

  • Unsubstituted Salicylanilides (Reversible Inhibitors): Compounds with a free hydroxyl group typically act as reversible, mixed-type inhibitors. They rely on non-covalent interactions—such as hydrogen bonding from the hydroxyl group and π−π stacking from the aryl rings—to bridge the Peripheral Anionic Site (PAS) and the Catalytic Active Site (CAS) of the cholinesterase enzyme.

  • N-Monosubstituted Carbamates (Pseudo-Irreversible Inhibitors): Masking the hydroxyl group with a carbamate moiety fundamentally shifts the mechanism. These derivatives act as pseudo-irreversible inhibitors. Upon entering the active site, the carbamate group is transferred to the catalytic serine residue (carbamylation), rendering the enzyme temporarily inactive until slow spontaneous hydrolysis restores function[2].

  • Diethyl Thiophosphates (Pseudo-Irreversible Inhibitors): Similar to carbamates, incorporating an O,O-diethyl thiophosphate group leads to the phosphorylation of the active site serine. These derivatives exhibit potent, balanced inhibition of both AChE and BChE, driven by the highly reactive thiophosphate moiety[3].

Mechanism ACh Acetylcholine (ACh) AChE AChE / BChE Enzyme ACh->AChE Binds Active Site Ch Choline + Acetate AChE->Ch Hydrolysis Inhibitor 2-hydroxy-N-arylbenzamide Derivatives Block Enzyme Inhibition (Reversible / Pseudo-Irreversible) Inhibitor->Block Interacts with PAS/CAS Block->AChE Blocks Hydrolysis Effect Increased Synaptic ACh (Cognitive Enhancement) Block->Effect Therapeutic Outcome

Mechanism of action for cholinesterase inhibitors in the synaptic cleft.

Head-to-Head Performance Comparison

To objectively evaluate these structural classes, we must look at their half-maximal inhibitory concentrations ( IC50​ ) against both AChE (typically sourced from electric eel) and BChE (sourced from equine serum). The data below synthesizes findings from recent structural evaluations[1][2][3].

Table 1: Comparative IC50​ Values of Salicylanilide Derivatives
Compound ClassRepresentative ScaffoldAChE IC50​ ( μ M)BChE IC50​ ( μ M)Primary MechanismSelectivity Profile
Unsubstituted Salicylanilides 2-hydroxy-N-phenylbenzamide 45.0−120.0 50.0−235.0 ReversibleWeak, Non-selective
N-monosubstituted Carbamates Salicylanilide N-phenethylcarbamate 5.0−25.0 8.0−30.0 Pseudo-irreversibleBalanced Dual Inhibition
Diethyl Thiophosphates O,O-diethyl O-[2-(phenylcarbamoyl)phenyl] phosphorothioate 1.5−10.0 2.0−15.0 Pseudo-irreversibleSlight AChE Preference
Reference Standard Rivastigmine (FDA Approved) 10.0−15.0 5.0−10.0 Pseudo-irreversibleBChE Preference

Key Takeaways:

  • Potency Enhancement: Masking the 2-hydroxyl group with a carbamate or thiophosphate dramatically increases potency (lowering IC50​ values from the ∼100μM range to the low micromolar range)[1].

  • Dual Inhibition: N-phenethylcarbamate derivatives demonstrate a highly balanced inhibition profile, making them excellent candidates for late-stage AD where BChE activity is upregulated[2].

  • Lipophilicity: Diethyl thiophosphates exhibit increased lipophilicity ( logP ), which theoretically improves blood-brain barrier (BBB) penetration compared to free salicylanilides[3].

Experimental Protocol: Self-Validating Ellman’s Assay

To ensure trustworthiness and reproducibility in evaluating cholinesterase inhibitors, the modified Ellman’s method is the gold standard. This colorimetric assay is a self-validating system: it utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to react with the thiocholine produced by enzymatic hydrolysis of acetylthiocholine (ATCh), yielding a yellow 5-thio-2-nitrobenzoate anion measurable at 412 nm.

Step-by-Step Methodology

1. Reagent Preparation & Equilibration

  • Buffer: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: Cholinesterases require a slightly alkaline environment for optimal catalytic triad function.

  • Enzyme Solutions: Prepare AChE (electric eel) or BChE (equine serum) at a concentration of 0.02 U/mL in the phosphate buffer.

  • Chromogen: Prepare a 0.01 M solution of DTNB in the phosphate buffer.

  • Substrate: Prepare 0.01 M Acetylthiocholine iodide (ATChI) or Butyrylthiocholine iodide (BTChI) in deionized water.

2. Pre-Incubation Phase (Critical Step)

  • In a 96-well microplate, combine 40μL of the target 2-hydroxy-N-arylbenzamide inhibitor (dissolved in DMSO and serially diluted) with 160μL of the enzyme solution.

  • Incubate at 37∘C for 15 minutes. Causality: Because carbamates and thiophosphates are pseudo-irreversible, slow-binding inhibitors, pre-incubation is mandatory to allow the covalent carbamylation/phosphorylation of the active site serine to reach equilibrium before introducing the competing substrate.

3. Reaction Initiation

  • Add 20μL of the DTNB solution to each well.

  • Immediately add 20μL of the substrate (ATChI or BTChI) to initiate the hydrolysis reaction.

4. Kinetic Measurement & Validation

  • Measure the absorbance continuously at 412 nm for 5 minutes using a microplate reader.

  • Self-Validation Controls:

    • Blank: Buffer + DTNB + Substrate (accounts for non-enzymatic substrate hydrolysis).

    • 100% Activity Control: Buffer + Enzyme + DTNB + Substrate + DMSO vehicle (establishes baseline uninhibited velocity).

5. Data Analysis

  • Calculate the percentage of inhibition: I(%)=(1−v0​vi​​)×100 , where vi​ is the reaction velocity with the inhibitor and v0​ is the velocity of the uninhibited control.

  • Determine the IC50​ via non-linear regression analysis (e.g., using GraphPad Prism).

EllmansAssay A Prepare Reagents (Enzyme, DTNB, Substrate, Inhibitor) B Incubate Enzyme + Inhibitor (15 min at 37°C) A->B Establish Baseline C Add DTNB & Substrate (ATCh or BTCh) B->C Initiate Reaction D Enzymatic Hydrolysis Produces Thiocholine C->D Catalysis E Thiocholine + DTNB Reaction Forms 5-Thio-2-Nitrobenzoate D->E Colorimetric Shift F Measure Absorbance at 412 nm (Calculate IC50) E->F Quantification

Workflow of Ellman's assay for quantifying AChE/BChE inhibition.

Conclusion

The 2-hydroxy-N-arylbenzamide (salicylanilide) scaffold is a versatile foundation for developing next-generation cholinesterase inhibitors. While unsubstituted variants offer moderate, reversible inhibition, the strategic addition of carbamate or thiophosphate groups transitions these molecules into highly potent, pseudo-irreversible dual inhibitors. By rigorously validating these compounds through standardized kinetic assays like Ellman's method, researchers can fine-tune the selectivity profile to target the shifting AChE/BChE dynamics characteristic of advancing Alzheimer's disease.

References

  • Title: Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Investigation of salicylanilide and 4-chlorophenol-based N-monosubstituted carbamates as potential inhibitors of acetyl- and butyrylcholinesterase Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Diethyl 2-(Phenylcarbamoyl)phenyl Phosphorothioates: Synthesis, Antimycobacterial Activity and Cholinesterase Inhibition Source: MDPI URL: [Link]

Sources

Comparative

In Vitro to In Vivo Correlation of N-Substituted Benzamide Efficacy: A Comparative Guide on Class I HDAC Inhibitors

Executive Summary & Mechanistic Rationale Establishing a robust in vitro to in vivo correlation (IVIVC) is one of the most significant challenges in modern epigenetic drug development. Among epigenetic targets, Histone D...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Establishing a robust in vitro to in vivo correlation (IVIVC) is one of the most significant challenges in modern epigenetic drug development. Among epigenetic targets, Histone Deacetylases (HDACs) are pivotal regulators of chromatin structure and gene transcription[1]. While early-generation pan-HDAC inhibitors (like hydroxamates) demonstrated rapid target engagement, they often suffered from poor IVIVC due to fast-on/fast-off binding kinetics and broad off-target toxicity[2].

In contrast, the N-substituted benzamides —specifically the N-(2-aminophenyl)benzamide subclass—have emerged as a privileged structural motif. These compounds act as isotype-selective inhibitors targeting Class I HDACs (HDAC1, 2, 3, and sometimes 11)[3].

The Causality of Benzamide Efficacy: The superior IVIVC of benzamides is driven by their unique binding mechanics. The 2-aminophenyl group coordinates with the zinc ion in the HDAC catalytic pocket, while the benzamide linker interacts with the internal cavity[4]. This structural configuration induces a slow, tight-binding kinetic profile. Consequently, even after the drug is cleared from plasma (pharmacokinetics), the enzyme remains inhibited for extended periods, leading to sustained pharmacodynamic (PD) effects, such as prolonged histone hyperacetylation[4]. This sustained PD effect translates reliably from in vitro cellular assays to in vivo tumor growth inhibition (TGI)[3].

MOA Benzamide N-substituted Benzamide (Entinostat, Mocetinostat) HDAC Class I HDACs (HDAC1, 2, 3) Benzamide->HDAC Inhibits Histone Histone Hyperacetylation (H3K9ac, H3K27ac) HDAC->Histone Prevents Deacetylation Chromatin Chromatin Relaxation Histone->Chromatin GeneExp Upregulation of Tumor Suppressors (e.g., p21/CDKN1A) Chromatin->GeneExp Arrest G1/S or G2/M Cell Cycle Arrest GeneExp->Arrest Apoptosis Apoptosis / Tumor Growth Inhibition Arrest->Apoptosis

Fig 1: Mechanistic pathway of N-substituted benzamides driving tumor growth inhibition.

Comparative Performance Data

To objectively evaluate the IVIVC of this class, we compare three prominent N-substituted benzamides: Mocetinostat (MGCD0103) , Entinostat (MS-275) , and Tucidinostat (Chidamide) .

The data below illustrates how in vitro biochemical potency (IC50) scales to cellular antiproliferative activity, and ultimately dictates the in vivo efficacious dose required to achieve significant Tumor Growth Inhibition (TGI) in xenograft models.

CompoundPrimary Isoform TargetsIn Vitro Biochemical IC50 (HDAC1)In Vitro Cellular IC50 (HCT116 / A549)In Vivo Efficacy (Xenograft %TGI Dose)
Mocetinostat (MGCD0103) HDAC 1, 2, 3, 11[3]~0.15 µM[5]0.5 - 2.0 µM[3]50 - 170 mg/kg PO (Dose-dependent TGI)[6],[5]
Entinostat (MS-275) HDAC 1, 2, 3[1]~0.18 - 0.51 µM0.8 - 3.5 µM10 - 20 mg/kg PO[2]
Tucidinostat (Chidamide) HDAC 1, 2, 3, 10[1]~0.095 µM0.4 - 1.5 µM[2]10 - 30 mg/kg PO[2]

Data Interpretation: While Mocetinostat exhibits highly potent in vitro biochemical inhibition against HDAC1[5], its in vivo dosing requirement is higher than Entinostat and Tucidinostat to achieve comparable TGI[6],[5]. This highlights the critical need for comprehensive IVIVC profiling, as factors like oral bioavailability, plasma protein binding, and intra-tumoral accumulation heavily influence the final in vivo outcome.

Self-Validating Experimental Protocols

To establish a reliable IVIVC for N-substituted benzamides, researchers must utilize assays that account for the slow-binding kinetics of these compounds. Standard rapid-incubation assays will artificially inflate the IC50 values.

Protocol A: In Vitro Time-Dependent Fluorogenic HDAC Assay

This protocol validates the intrinsic target engagement of the benzamide. By utilizing a pre-incubation step, we allow the slow-on kinetic complex to form, providing a true reflection of the compound's potency[4].

  • Enzyme Preparation: Dilute purified recombinant human HDAC1/2/3 enzymes in assay buffer (25 mM HEPES pH 8.0, 137 mM NaCl, 1 mM MgCl2, 2.7 mM KCl)[5].

  • Inhibitor Pre-incubation (Critical Step): Serially dilute the benzamide (e.g., Mocetinostat) in DMSO. Add to the enzyme mixture and incubate at room temperature for a minimum of 2 to 24 hours. Causality: This extended pre-incubation is mandatory to capture the slow-binding equilibrium characteristic of N-(2-aminophenyl)benzamides[4].

  • Substrate Addition: Add the fluorogenic substrate Boc-Lys(ε-Ac)-AMC to the reaction mixture and incubate at 37°C[5].

  • Cleavage & Readout: Add trypsin (which cleaves the AMC fluorophore only if the lysine has been deacetylated by HDAC) and incubate for 20 minutes[5].

  • Detection: Measure fluorescence at excitation 360 nm and emission 470 nm[5]. Calculate IC50 using non-linear regression.

Protocol B: In Vivo Xenograft & Pharmacodynamic (PD) Profiling

To correlate the in vitro IC50 with in vivo efficacy, target engagement must be proven in living systems. Peripheral Blood Mononuclear Cells (PBMCs) are utilized as a self-validating surrogate tissue because their histone acetylation levels correlate directly with intra-tumoral HDAC inhibition[4].

  • Model Establishment: Subcutaneously implant human cancer cells (e.g., A549 or HCT116) into the flanks of athymic nude mice[3].

  • Dosing Regimen: Once tumors reach ~100 mm³, randomize mice and administer the benzamide (e.g., Mocetinostat at 50, 100, or 170 mg/kg via oral gavage)[5].

  • Tumor Measurement: Measure tumor volume via calipers bi-weekly to calculate %TGI[3].

  • PD Tissue Sampling: At specific time points post-dose (e.g., 4h, 8h, 24h), collect whole blood and extract PBMCs via density gradient centrifugation. Simultaneously, harvest tumor biopsies[4].

  • Western Blot Analysis: Lyse PBMCs and tumor tissues. Run lysates on SDS-PAGE and probe with antibodies specific to Acetyl-Histone H3 (e.g., H3K9ac). Causality: Sustained hyperacetylation at 24h post-dose, despite plasma clearance of the drug, confirms the slow-off kinetic translation from in vitro to in vivo[4].

IVIVC Biochem In Vitro Biochemical (Fluorogenic Assay) Cellular In Vitro Cellular (Proliferation & Western Blot) Biochem->Cellular IC50 Translation InVivo In Vivo Efficacy (Xenograft %TGI) Cellular->InVivo Dose Prediction IVIVC_Node IVIVC Establishment Cellular->IVIVC_Node PK Pharmacokinetics (Plasma Exposure) PK->InVivo Exposure PK->IVIVC_Node PD Pharmacodynamics (PBMC/Tumor H3ac) InVivo->PD Tissue Sampling PD->IVIVC_Node

Fig 2: Experimental workflow establishing in vitro to in vivo correlation (IVIVC).

Conclusion

The successful development of N-substituted benzamides relies heavily on understanding their unique kinetic profile. By employing time-dependent in vitro assays and utilizing PBMC histone acetylation as a surrogate PD marker, researchers can accurately predict in vivo efficacy. Compounds like Mocetinostat, Entinostat, and Tucidinostat validate this paradigm, demonstrating that deep mechanistic understanding of the target-ligand residence time is the bedrock of a robust IVIVC.

References

  • [6] Phase I Study of MGCD0103 Given As a Three-Times-Per-Week Oral Dose in Patients With Advanced Solid Tumors - PMC. nih.gov. 6

  • [3] MGCD0103, a novel isotype-selective histone deacetylase inhibitor, has broad spectrum antitumor activity in vitro and in vivo - AACR Journals. aacrjournals.org. 3

  • [5] Mocetinostat (MGCD0103) | HDAC Inhibitor | Autophagy Inducer | CAS 726169-73-9. selleckchem.com.5

  • [1] Advances of HDAC inhibitors in tumor therapy: potential applications through immune modulation - PMC. nih.gov. 1

  • [2] Vascular Normalization Augments the Antitumor Efficacy of Combined HDAC Inhibitor with Immunotherapy in Solid Tumors | Cancer Discovery - AACR Journals. aacrjournals.org. 2

  • [4] Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit | Journal of Medicinal Chemistry. acs.org. 4

Sources

Validation

A Researcher's Guide to Assessing the Cholinesterase Selectivity of 2-hydroxy-N-(1-phenylethyl)benzamide

Abstract In the pursuit of novel therapeutics for neurodegenerative disorders such as Alzheimer's disease (AD), the selective inhibition of acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE) is a critical des...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the pursuit of novel therapeutics for neurodegenerative disorders such as Alzheimer's disease (AD), the selective inhibition of acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE) is a critical design objective. While both enzymes hydrolyze acetylcholine, their distribution and pathological roles differ, making selectivity a key determinant of a drug candidate's efficacy and side-effect profile.[1] This guide provides a comprehensive, technically-grounded framework for assessing the AChE/BuChE selectivity profile of the novel compound 2-hydroxy-N-(1-phenylethyl)benzamide . We will detail the experimental protocols, from the foundational Ellman's assay to data analysis and interpretation, providing researchers with a robust methodology to benchmark this molecule against established clinical inhibitors.

Introduction: The Rationale for Cholinesterase Selectivity

Acetylcholine (ACh) is a vital neurotransmitter, and its depletion in the synaptic cleft is a hallmark of Alzheimer's disease.[2] Inhibiting the enzymes that degrade ACh—namely AChE and BuChE—is a cornerstone of symptomatic treatment for AD.[3]

  • Acetylcholinesterase (AChE): Primarily located in neurons, AChE is the main enzyme responsible for ACh hydrolysis in a healthy brain.[3]

  • Butyrylcholinesterase (BuChE): Predominantly found in glial cells, BuChE's role becomes more significant in the AD brain, where AChE levels decrease and BuChE levels may rise, particularly in association with amyloid plaques.[4][5][6][7]

The "cholinergic hypothesis" of AD has driven the development of inhibitors like Donepezil, Rivastigmine, and Galantamine.[5] However, their selectivity profiles vary significantly. Donepezil is highly selective for AChE, whereas Rivastigmine is a dual inhibitor of both enzymes.[8][9] The therapeutic consequences of this are a subject of ongoing research, with evidence suggesting that BuChE inhibition may offer benefits in later stages of AD.[4] Therefore, precisely quantifying the selectivity of a new chemical entity like 2-hydroxy-N-(1-phenylethyl)benzamide is a mandatory step in characterizing its therapeutic potential.

This guide will focus on the salicylamide class of compounds, to which 2-hydroxy-N-(1-phenylethyl)benzamide belongs. Salicylanilides (2-hydroxy-N-phenylbenzamides) and related structures have been identified as a promising scaffold for cholinesterase inhibitors.[10][11][12][13] Our objective is to provide a self-validating system for determining if 2-hydroxy-N-(1-phenylethyl)benzamide preferentially inhibits AChE, BuChE, or acts as a dual inhibitor.

Experimental Methodology: A Step-by-Step Protocol

The cornerstone of this assessment is the spectrophotometric method developed by Ellman, a reliable and widely adopted assay for measuring cholinesterase activity.[8][14]

Principle of the Ellman's Assay

The assay quantifies enzyme activity by measuring the production of a yellow-colored anion. The process involves two key reactions:[14]

  • Enzymatic Hydrolysis: AChE (or BuChE) hydrolyzes its respective thiocholine substrate (acetylthiocholine or butyrylthiocholine) into thiocholine.

  • Colorimetric Reaction: The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent), producing the 5-thio-2-nitrobenzoate (TNB) anion, which is quantified by measuring its absorbance at 412 nm.[14][15]

The rate of color formation is directly proportional to enzyme activity. The presence of an inhibitor, such as 2-hydroxy-N-(1-phenylethyl)benzamide, will reduce this rate.[14]

EllmanAssay cluster_hydrolysis Step 1: Enzymatic Hydrolysis cluster_colorimetric Step 2: Colorimetric Reaction AChE AChE or BuChE Thiocholine Thiocholine AChE->Thiocholine produces ATCh Substrate (Acetylthiocholine/Butyrylthiocholine) ATCh->AChE hydrolyzes DTNB DTNB (Ellman's Reagent) TNB Yellow Product (TNB) (Absorbance at 412 nm) DTNB->TNB Thiocholine_ref Thiocholine Thiocholine_ref->DTNB reacts with Inhibitor Inhibitor (2-hydroxy-N-(1-phenylethyl)benzamide) Inhibitor->AChE blocks

Caption: Workflow of the Ellman's Assay for measuring cholinesterase inhibition.

Materials & Reagents
  • Enzymes: Acetylcholinesterase (AChE, from Electrophorus electricus) and Butyrylcholinesterase (BuChE, from equine serum).

  • Substrates: Acetylthiocholine iodide (ATChI) and S-Butyrylthiocholine iodide (BTChI).

  • Reagents: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Phosphate Buffer (0.1 M, pH 8.0).[14]

  • Test Compound: 2-hydroxy-N-(1-phenylethyl)benzamide, synthesized and purified. Stock solution prepared in DMSO.

  • Reference Inhibitors: Donepezil, Rivastigmine, Galantamine.

  • Equipment: 96-well microplate reader, analytical balance, calibrated micropipettes.

Assay Protocol

This protocol is designed for a 96-well plate format for high-throughput analysis.[15][16]

  • Reagent Preparation:

    • Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0.[14]

    • Prepare stock solutions of the test and reference inhibitors in DMSO. Perform serial dilutions in the phosphate buffer to achieve a range of final assay concentrations.

    • Prepare working solutions of AChE and BuChE in the buffer.

    • Prepare a DTNB solution (e.g., 10 mM) in the buffer.[14]

    • Prepare substrate solutions (ATChI and BTChI, e.g., 75 mM) in deionized water.[14]

  • Assay Execution (in a 96-well plate):

    • To each well, add:

      • 25 µL of the inhibitor solution (or buffer for control, DMSO for vehicle control).

      • 25 µL of the enzyme solution (AChE or BuChE).

    • Incubation: Incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[1][15]

    • Reaction Initiation: To start the reaction, add 50 µL of the appropriate substrate solution (ATChI for AChE, BTChI for BuChE) and 100 µL of the DTNB solution to each well.[15]

    • Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5 minutes). The rate of reaction (V) is determined from the linear portion of the absorbance curve.

Data Analysis and Interpretation

Calculation of Inhibition Percentage

The percentage of enzyme inhibition for each inhibitor concentration is calculated using the following formula:[17]

% Inhibition = [ (Vcontrol - Vinhibitor) / Vcontrol ] × 100

Where:

  • Vcontrol is the rate of reaction in the absence of the inhibitor.

  • Vinhibitor is the rate of reaction in the presence of the inhibitor.

Determination of IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce enzyme activity by 50%.[1][8] It is a standard measure of an inhibitor's potency.

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to determine the IC₅₀ value.

Calculation of the Selectivity Index (SI)

The selectivity of the compound for AChE over BuChE is quantified by the Selectivity Index (SI). It is a direct ratio of the IC₅₀ values.[1][15]

SI = IC₅₀ (BuChE) / IC₅₀ (AChE)

  • SI > 1: Indicates selectivity for AChE.

  • SI < 1: Indicates selectivity for BuChE.

  • SI ≈ 1: Indicates a dual, non-selective inhibitor.

SelectivityAssessment cluster_exp Experimental Data Acquisition cluster_calc Data Processing cluster_interp Selectivity Determination AChE_Assay Ellman's Assay with AChE IC50_AChE Calculate IC₅₀ for AChE AChE_Assay->IC50_AChE BuChE_Assay Ellman's Assay with BuChE IC50_BuChE Calculate IC₅₀ for BuChE BuChE_Assay->IC50_BuChE SI Calculate Selectivity Index (SI) SI = IC₅₀(BuChE) / IC₅₀(AChE) IC50_AChE->SI IC50_BuChE->SI

Caption: Logical workflow for determining the cholinesterase selectivity index.

Comparative Analysis: Benchmarking Against Standards

To contextualize the results for 2-hydroxy-N-(1-phenylethyl)benzamide, its IC₅₀ values and SI should be compared against well-characterized inhibitors. The data presented below are representative values from the literature; actual experimental values may vary based on assay conditions.

CompoundAChE IC₅₀ (nM)BuChE IC₅₀ (nM)Selectivity Index (SI)Primary Characteristic
2-hydroxy-N-(1-phenylethyl)benzamide ExperimentalExperimentalExperimentalTo be determined
Donepezil6.7[8]7,400[8]~1104Highly AChE-Selective
Rivastigmine4.3[8]31[8]~7Dual Inhibitor
Galantamine~410[8]>10,000[8]>24Moderately AChE-Selective

Table 1: Comparative data for cholinesterase inhibitors. The selectivity index is calculated as IC₅₀(BuChE) / IC₅₀(AChE).

Discussion and Conclusion

The experimental framework outlined provides a robust and reproducible method for characterizing the cholinesterase selectivity of 2-hydroxy-N-(1-phenylethyl)benzamide. The trustworthiness of this protocol lies in its reliance on the widely-validated Ellman's method and direct comparison to industry-standard reference compounds.

  • If the compound yields a high SI (>100): It demonstrates strong selectivity for AChE, similar to Donepezil. This profile is often sought to maximize targeted effects on cholinergic neurotransmission while minimizing potential side effects associated with BuChE inhibition.[8]

  • If the compound yields an SI near 1: It behaves as a dual inhibitor, akin to Rivastigmine. This could be therapeutically advantageous, particularly in later-stage AD where BuChE plays a more compensatory role in ACh hydrolysis.[4]

  • If the compound yields a low SI (<1): It is selective for BuChE. Such compounds are of increasing interest for their potential to modulate disease progression and for non-AD applications.[18]

The structure of 2-hydroxy-N-(1-phenylethyl)benzamide belongs to the salicylamide family, for which derivatives have shown moderate to high inhibition of AChE, often with a preference over BuChE.[10][12] Therefore, it is plausible that this specific compound will exhibit some degree of AChE selectivity.

Ultimately, this in vitro assessment is a critical first step. The data generated will form the basis for further preclinical investigation, including kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive) and subsequent evaluation in cellular and animal models to establish a comprehensive pharmacological profile.

References

  • A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer's Disease. (2013). Psychiatrist.com. [Link]

  • Emerging significance of butyrylcholinesterase. PMC. [Link]

  • Butyrylcholinesterase Protein Ends in the Pathogenesis of Alzheimer's Disease—Could BCHE Genotyping Be Helpful in Alzheimer's Therapy?. MDPI. [Link]

  • The Role of Butyrylcholinesterase and Iron in the Regulation of Cholinergic Network and Cognitive Dysfunction in Alzheimer's Disease Pathogenesis. PMC. [Link]

  • Butyrylcholinesterase as a Diagnostic and Therapeutic Target for Alzheimer's Disease. PubMed. [Link]

  • 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. MDPI. [Link]

  • straightforward, economical procedures for microscale ellman's test for cholinesterase inhibition and reactivation. SciELO. [Link]

  • Acetylcholinesterase-Inhibiting Activity of Salicylanilide N-Alkylcarbamates and Their Molecular Docking. MDPI. [Link]

  • potencies and selectivities of inhibitors of acetylcholinesterase and its molecular forms in normal and alzheimer's disease brain. Academia.edu. [Link]

  • Novel salicylamide derivatives as potent multifunctional agents for the treatment of Alzheimer's disease: Design, synthesis and biological evaluation. ResearchGate. [Link]

  • (PDF) Evaluation of antioxidant potentials and acetylcholinesterase inhibitory effects of some new salicylic acid-salicylamide hybrids. ResearchGate. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • Conjugates of Tacrine with Salicylamide as Promising Multitarget Agents for Alzheimer's Disease. PMC. [Link]

  • Conjugates of Tacrine with Salicylamide as Promising Multitarget Agents for Alzheimer's Disease. Wiley Online Library. [Link]

  • Ellman Assay for AChE Activity. Scribd. [Link]

  • Colorimetric determination of cholinesterase activities - Ellman's assay. ResearchGate. [Link]

  • Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. PMC. [Link]

  • (PDF) 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. ResearchGate. [Link]

  • Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia. PMC. [Link]

  • Selectivity scores as a quantitative measure of specificity. ResearchGate. [Link]

  • Analysis of Kinase Inhibitor Selectivity using a Thermodynamics-Based Partition Index. ACS Publications. [Link]

  • IC 50 values for activities on AChE and BChE. ResearchGate. [Link]

  • Selectivity index (SI) calculated for hCA IX and XII over off-targets hCA I and II as ratio between K I values. ResearchGate. [Link]

  • N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. PubMed. [Link]

  • Identification of potent and selective acetylcholinesterase/butyrylcholinesterase inhibitors by virtual screening. PMC. [Link]

  • Synthesis of New 3-Arylcoumarins Bearing N-Benzyl Triazole Moiety: Dual Lipoxygenase and Butyrylcholinesterase Inhibitors With Anti-Amyloid Aggregation and Neuroprotective Properties Against Alzheimer's Disease. Frontiers. [Link]

  • 2-hydroxy-N-[(1S)-1-phenylethyl]benzamide. PubChem. [Link]

  • 2-hydroxy-N-(1-phenylethyl)benzamide. PubChem. [Link]

  • Standard procedure for determination of acetylcholinesterase and butyrylcholinesterase activities. ResearchGate. [Link]

  • The Selectivity of Butyrylcholinesterase Inhibitors Revisited. MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-hydroxy-N-(1-phenylethyl)benzamide proper disposal procedures

An operational laboratory must prioritize both scientific rigor and environmental stewardship. For researchers and drug development professionals handling specialized synthetic intermediates or bioactive probes like 2-hy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An operational laboratory must prioritize both scientific rigor and environmental stewardship. For researchers and drug development professionals handling specialized synthetic intermediates or bioactive probes like 2-hydroxy-N-(1-phenylethyl)benzamide , standardizing disposal procedures is not just a regulatory formality—it is a critical component of laboratory safety and operational integrity.

This guide provides a comprehensive, step-by-step operational plan for the safe handling, segregation, and disposal of 2-hydroxy-N-(1-phenylethyl)benzamide, grounded in its physicochemical properties and Environmental Protection Agency (EPA) guidelines.

Physicochemical Profiling & Disposal Causality

To design a self-validating disposal protocol, we must first understand the molecular behavior of the compound. 2-hydroxy-N-(1-phenylethyl)benzamide (CAS: 101090-00-0) is a salicylamide derivative featuring a hydrophobic phenylethyl group, a carboxamide linkage, and a phenolic hydroxyl group [1].

These structural features dictate its solubility, reactivity, and environmental persistence. We do not rely on generic disposal methods; instead, we tailor our approach based on the quantitative data summarized below.

Table 1: Physicochemical Properties Dictating Disposal Strategies

PropertyValueOperational Implication for Disposal
Molecular Weight 241.29 g/mol Standard organic filtration and incineration apply.
LogP (Lipophilicity) 3.3High lipophilicity indicates a strong potential for bioaccumulation. Never dispose of down the drain , as it will partition into aquatic ecosystems [1].
pKa (Phenolic OH) ~8.1 - 8.2Poorly soluble in neutral water. Forms stable, ionized solutions at pH > 9 [3]. Aqueous waste must be carefully pH-managed to prevent sudden precipitation in waste lines.
Chemical Stability StableResistant to spontaneous degradation. Requires high-temperature incineration for complete destruction. Incompatible with strong oxidizers [3].

The Causality of the Protocol: Because the LogP is 3.3, the molecule is highly hydrophobic and will not safely dilute in municipal wastewater systems. Furthermore, while the amide bond is generally stable, the phenolic group (pKa ~8.2) means the compound's solubility is highly pH-dependent [3]. If an alkaline solution of this compound is suddenly neutralized or acidified in a mixed waste carboy, the compound will rapidly precipitate, potentially clogging waste lines or creating heterogeneous hazardous waste that is difficult for waste brokers to profile. Therefore, our protocols mandate solubility verification and pH control prior to final waste consolidation.

Standard Operating Procedures (SOP): Waste Segregation & Disposal

The EPA mandates that pharmaceutical and chemical waste be rigorously segregated to prevent incompatible reactions and to ensure proper destruction at a licensed Treatment, Storage, and Disposal Facility (TSDF) [2].

Protocol A: Solid Waste Management (Powders & Consumables)

This protocol applies to unused Active Pharmaceutical Ingredients (APIs), contaminated weigh boats, spatulas, and spill cleanup materials.

  • Step 1: Collection. Gather all solid waste contaminated with 2-hydroxy-N-(1-phenylethyl)benzamide. Do not mix with strong oxidizing agents (e.g., nitrates, perchlorates) to prevent combustion risks [4].

  • Step 2: Containment. Place the materials into a designated, puncture-resistant solid hazardous waste bin lined with a compatible polymer bag (e.g., polyethylene).

  • Step 3: Labeling. Label the container explicitly as "Hazardous Waste - Toxic Organic Solid (Salicylamide Derivative)."

  • Step 4: Verification. Self-validating step: Before sealing the bin, visually inspect to ensure no free liquids are present. The EPA strictly prohibits liquids in solid waste streams destined for standard incineration [2].

Protocol B: Liquid Waste Management (Solutions & Extracts)

This compound is frequently dissolved in organic solvents (e.g., methanol, DMSO) or alkaline aqueous buffers during assays.

  • Step 1: Segregation by Solvent.

    • If dissolved in pure organic solvents, transfer the solution to the Non-Halogenated Organic Waste carboy.

    • If dissolved in an aqueous mixture, proceed to Step 2.

  • Step 2: pH Assessment. Measure the pH of the aqueous waste using calibrated pH paper or a probe.

  • Step 3: pH Adjustment & Precipitation Prevention. Self-validating step: Because the compound is soluble at pH > 9 but precipitates at neutral/acidic pH, ensure that the aqueous waste mixture contains sufficient organic co-solvent (e.g., >20% methanol) before neutralizing. Slowly adjust the pH to between 6 and 8 using 1M HCl or 1M NaOH. Verify that the solution remains clear. If cloudiness appears, add a small volume of compatible organic solvent until the solution clarifies.

  • Step 4: Transfer. Once stabilized, transfer to the Mixed Aqueous-Organic Waste carboy. Ensure the carboy is vented if required by your facility's safety officer.

Protocol C: Spill Response & Decontamination
  • Step 1: Don appropriate PPE (nitrile gloves, N95 dust mask, safety goggles).

  • Step 2: For dry powder spills, avoid sweeping, which generates airborne dust. Instead, gently cover the spill with damp paper towels (using a mixture of water and ethanol to ensure dissolution) and wipe inward.

  • Step 3: Wash the contaminated surface with a 0.1M NaOH solution to ionize and lift residual compound, followed by a final wipe with 70% ethanol.

  • Step 4: Dispose of all cleanup materials following Protocol A .

Waste Segregation Workflow Visualization

To ensure compliance and minimize human error, laboratories should post visual decision trees near chemical handling stations. The diagram below maps the logical flow of 2-hydroxy-N-(1-phenylethyl)benzamide disposal.

G Start 2-hydroxy-N-(1-phenylethyl)benzamide Waste Generation Solid Solid Waste (Powder/Consumables) Start->Solid Liquid Liquid Waste (Solutions/Extracts) Start->Liquid SolidBin Hazardous Solid Waste Bin (Incineration) Solid->SolidBin Direct transfer Org Org Liquid->Org Organic Solvents Aq Aq Liquid->Aq Aqueous Mixtures OrgBin Organic Waste Carboy (EPA RCRA Managed) Org->OrgBin Non-halogenated pHCheck Adjust pH to 6-8 Add co-solvent if cloudy Aq->pHCheck Check pH & Solubility AqBin Aqueous Waste Carboy (Do Not Drain) pHCheck->AqBin

Workflow for the segregation and disposal of 2-hydroxy-N-(1-phenylethyl)benzamide.

References

  • PubChem. "2-hydroxy-N-(1-phenylethyl)benzamide | C15H15NO2 | CID 3291875". National Institutes of Health.[Link]

  • Environmental Protection Agency (EPA). "A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities".[Link]

  • Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document".[Link]

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-hydroxy-N-(1-phenylethyl)benzamide

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, ensuring the safety of laboratory personnel is paramount.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling 2-hydroxy-N-(1-phenylethyl)benzamide, a compound for which specific safety data may not be readily available. By extrapolating from data on the closely related compound Benzamide and general principles of handling aromatic amides, we can establish a robust personal protective equipment (PPE) protocol.

Understanding the Risks: A Data-Driven Approach

Hazard Summary Table

HazardClassificationPrecautionary Statement
Acute Oral ToxicityCategory 4 (Harmful if swallowed)P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1]
Germ Cell MutagenicityCategory 2 (Suspected of causing genetic defects)P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P308+P313: IF exposed or concerned: Get medical advice/attention.[1]
Skin ContactIrritantP280: Wear protective gloves/protective clothing.[1]
Eye ContactIrritantP280: Wear eye protection/face protection.[1]
InhalationPotential HazardAvoid breathing dust. Use in a well-ventilated area or with respiratory protection.[5][7][8]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the risks associated with handling 2-hydroxy-N-(1-phenylethyl)benzamide. The following protocol is designed to provide comprehensive protection.

1. Hand Protection: The First Line of Defense

  • Requirement: Chemical-resistant gloves are mandatory.

  • Rationale: The primary risk of dermal exposure comes from direct handling of the solid compound or contaminated surfaces. Aromatic amines, a related class of compounds, are known to be readily absorbed through the skin.[9]

  • Selection: Nitrile gloves are a suitable choice for handling most powdered chemicals and offer good resistance to a range of solvents. It is crucial to inspect gloves for any signs of degradation or perforation before use.[10]

  • Best Practices: Always double-glove when handling highly potent or toxic compounds. Change gloves immediately if they become contaminated. Wash hands thoroughly after removing gloves.[7]

2. Body Protection: Shielding from Spills and Splashes

  • Requirement: A lab coat, preferably a certified chemical-resistant one, must be worn at all times in the laboratory.

  • Rationale: A lab coat protects street clothes and underlying skin from accidental spills of the chemical in solid or solution form.[10]

  • Selection: A lab coat made of a polyester/cotton blend is a standard choice. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[11]

  • Best Practices: Lab coats should be fully buttoned. They should not be worn outside of the laboratory to prevent the spread of contamination.

3. Eye and Face Protection: Guarding Against a Critical Hazard

  • Requirement: Safety glasses with side shields are the minimum requirement. For procedures with a risk of splashing or dust generation, safety goggles or a face shield are necessary.

  • Rationale: The eyes are particularly vulnerable to chemical exposure. Direct contact with 2-hydroxy-N-(1-phenylethyl)benzamide dust or solutions could cause serious irritation.[2]

  • Selection: Choose eye protection that complies with EN 166 or equivalent standards.[12] A face shield provides an additional layer of protection for the entire face.[10][11]

  • Best Practices: Ensure a snug fit for safety glasses or goggles. In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[8]

4. Respiratory Protection: Preventing Inhalation of Dust

  • Requirement: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of airborne particles.

  • Rationale: Fine powders can easily become airborne and be inhaled, leading to systemic exposure.[2][6]

  • Selection: If a fume hood is not available or if there is a risk of generating significant amounts of dust, a dust respirator (e.g., N95 or equivalent) should be used.[6]

  • Best Practices: Always handle the solid compound in a manner that minimizes dust generation (e.g., careful scooping rather than pouring from a height).

Step-by-Step PPE and Disposal Plan

Donning PPE:

  • Lab Coat: Put on a clean, properly fitting lab coat and fasten all buttons.

  • Respiratory Protection (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on safety glasses, goggles, or a face shield.

  • Gloves: Don the first pair of nitrile gloves, ensuring they cover the cuffs of the lab coat. If double-gloving, put on the second pair over the first.

Doffing PPE:

  • Outer Gloves (if double-gloved): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.

  • Lab Coat: Unbutton the lab coat. Remove it by rolling it down from the shoulders, touching only the inside of the coat. Fold it with the contaminated side inward and place it in a designated laundry bin or disposal bag.

  • Eye and Face Protection: Remove eye and face protection from the back to the front. Clean and store reusable items according to manufacturer instructions.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair. Dispose of them in the designated chemical waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[7]

Disposal Plan:

  • Solid Waste: All disposable PPE (gloves, etc.) and any materials contaminated with 2-hydroxy-N-(1-phenylethyl)benzamide must be disposed of as hazardous chemical waste.[1][3]

  • Containers: Place all contaminated solid waste in a clearly labeled, sealed, and puncture-resistant waste container.

  • Regulations: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1]

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling 2-hydroxy-N-(1-phenylethyl)benzamide.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe_selection PPE Selection cluster_procedure Procedure cluster_disposal Disposal Start Handling 2-hydroxy-N- (1-phenylethyl)benzamide AssessRisk Assess Risk of Exposure (Dust, Splash, Ingestion) Start->AssessRisk Hand Hand Protection: Nitrile Gloves (Double-Glove Recommended) AssessRisk->Hand Body Body Protection: Lab Coat AssessRisk->Body Eye Eye/Face Protection: Safety Glasses (Minimum) Goggles/Face Shield (Splash/Dust Risk) AssessRisk->Eye Respiratory Respiratory Protection: Fume Hood (Preferred) Dust Respirator (If Dust Generated) AssessRisk->Respiratory Donning Don PPE (Correct Sequence) Handling Perform Chemical Handling Donning->Handling Doffing Doff PPE (Correct Sequence) Handling->Doffing Disposal Dispose of Contaminated PPE as Hazardous Waste Doffing->Disposal Handwash Wash Hands Thoroughly Disposal->Handwash

Sources

© Copyright 2026 BenchChem. All Rights Reserved.